1,3-Dimethyl-2-(2-thienyl)imidazolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-2-thiophen-2-ylimidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHONCXGFIYIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383919 | |
| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104208-13-1 | |
| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine, a heterocyclic compound with potential applications in pharmaceutical development and organic synthesis.[1][2] This guide details the synthesis pathway, provides a comprehensive experimental protocol, and presents key data in a structured format.
Synthesis Pathway
The synthesis of this compound is achieved through a classical condensation reaction. This method involves the reaction of a 1,2-diamine, specifically N,N'-dimethylethylenediamine, with an aromatic aldehyde, thiophene-2-carboxaldehyde. This reaction is a well-established method for the formation of 2-substituted imidazolidines.[3][4]
The overall reaction is as follows:
N,N'-dimethylethylenediamine + Thiophene-2-carboxaldehyde → this compound + Water
This reaction typically proceeds with good yields and can be carried out under relatively mild conditions. The removal of water, often by azeotropic distillation, can drive the reaction to completion.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for similar condensations.[4]
2.1. Materials and Reagents
-
N,N'-Dimethylethylenediamine (C4H12N2, MW: 88.15 g/mol )
-
Thiophene-2-carboxaldehyde (C5H4OS, MW: 112.15 g/mol )
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO4), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
2.2. Equipment
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
2.3. Synthesis Procedure
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add N,N'-dimethylethylenediamine (1.0 eq) and thiophene-2-carboxaldehyde (1.0 eq).
-
Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours, or when no more water is collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by vacuum distillation to afford this compound as a light yellow to brown clear liquid.[5]
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| N,N'-Dimethylethylenediamine | C4H12N2 | 88.15 | Reactant | 1.0 |
| Thiophene-2-carboxaldehyde | C5H4OS | 112.15 | Reactant | 1.0 |
| This compound | C9H14N2S | 182.29 | Product | - |
Table 2: Physicochemical and Expected Analytical Data
| Property | Value |
| Physical State | Light yellow to brown clear liquid[5] |
| CAS Number | 104208-13-1[5] |
| Purity (Typical) | >90.0% (GC)[5] |
| Expected Yield | 60-85% |
| Expected ¹H NMR (CDCl₃, δ ppm) | Signals for N-CH₃, N-CH₂-CH₂-N, methine C-H, and thienyl protons are expected. |
| Expected ¹³C NMR (CDCl₃, δ ppm) | Signals for N-CH₃, N-CH₂-CH₂-N, methine C-H, and thienyl carbons are expected. |
| Expected Mass Spectrum (m/z) | Molecular ion peak [M]⁺ at approximately 182.29. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
physical and chemical properties of 1,3-Dimethyl-2-(2-thienyl)imidazolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-2-(2-thienyl)imidazolidine is a heterocyclic organic compound featuring a five-membered imidazolidine ring substituted with two methyl groups at the nitrogen positions and a thienyl group at the carbon between the two nitrogens. Its chemical structure, combining the features of an aminal and a thiophene derivative, makes it a subject of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its known physical and chemical properties, a generalized synthesis protocol, and its potential applications.
Core Physical and Chemical Properties
Limited quantitative data for this compound is available in public literature. The following tables summarize the known properties.
General and Physical Properties
| Property | Value | Source |
| Appearance | Light yellow to brown clear liquid; Light orange to yellow to green clear liquid | [1] |
| Molecular Formula | C₉H₁₄N₂S | [1] |
| Molecular Weight | 182.29 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Purity | >90.0% (GC) | [1] |
| Storage Conditions | Store at 2 - 8 °C |
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 104208-13-1 | |
| PubChem CID | 2797481 | |
| MDL Number | MFCD00191636 | |
| InChI | InChI=1S/C9H14N2S/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3 | [1] |
| SMILES | CN1CCN(C)C1c1cccs1 | [1] |
Experimental Protocols
General Synthesis of 2-Aryl-1,3-dimethylimidazolidines
A plausible synthetic route for this compound is the reaction of N,N'-dimethylethylenediamine with thiophene-2-carboxaldehyde.
Reaction:
-
N,N'-dimethylethylenediamine + Thiophene-2-carboxaldehyde → this compound + H₂O
Illustrative Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde in a suitable aprotic solvent such as toluene or benzene.
-
Addition of Diamine: To this solution, add an equimolar amount of N,N'-dimethylethylenediamine dropwise at room temperature with stirring.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and removal of water, often with the use of a Dean-Stark apparatus.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications and Biological Significance
While no specific biological activity or signaling pathways for this compound have been reported, its structural motifs suggest potential applications in several areas. The imidazolidine and thiophene rings are present in various biologically active molecules.
It is suggested that this compound could serve as a versatile building block in:
-
Pharmaceutical Development: For the synthesis of novel compounds targeting neurological disorders. It may also be a scaffold for developing new anti-inflammatory and antimicrobial agents.
-
Agricultural Chemistry: In the creation of new agrochemicals for crop protection.
-
Material Science: For the development of advanced materials, including polymers and coatings, and for applications in organic electronics and optoelectronics due to its potential electronic properties.
Visualizations
Generalized Synthesis Workflow
Caption: A diagram illustrating a generalized workflow for the synthesis and purification of this compound.
Potential Application Areas
Caption: A diagram showing the potential application areas for this compound as a chemical intermediate.
Conclusion
This compound is a chemical compound with potential utility in various scientific and industrial fields. However, there is a notable lack of publicly available data regarding its specific physical properties, detailed synthesis protocols, and biological activity. Further research is required to fully characterize this compound and explore its potential applications. The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers and professionals interested in the study and application of this and similar molecules.
References
Technical Whitepaper: 1,3-Dimethyl-2-(2-thienyl)imidazolidine (CAS 104208-13-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 1,3-Dimethyl-2-(2-thienyl)imidazolidine (CAS Number: 104208-13-1), a heterocyclic compound with potential applications in pharmaceutical and agricultural research. The compound is characterized by an imidazolidine ring system linked to a thiophene moiety.[1][2] This guide covers its chemical and physical properties, a proposed synthesis protocol, and discusses its potential, though currently unpublished, applications. Due to the limited availability of public research on this specific molecule, this paper also contextualizes its potential roles by examining related heterocyclic structures.
Chemical and Physical Properties
This compound is a light orange to yellow or green clear liquid at room temperature.[1][2] Its core structure consists of a saturated five-membered imidazolidine ring N-substituted with two methyl groups and bearing a 2-thienyl group at the C2 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 104208-13-1 | [1] |
| Molecular Formula | C₉H₁₄N₂S | [1] |
| Molecular Weight | 182.29 g/mol | [1] |
| Appearance | Light orange to yellow to green clear liquid | [1][2] |
| Purity | >90.0% (by GC) | [1] |
| Storage Conditions | 2 - 8 °C | [2] |
| SMILES | CN1CCN(C)C1c1cccs1 | [1] |
| InChI Key | Hihoncxfiyijx-uhfffaoysa-n | [1] |
Synthesis Methodology
While specific literature detailing the synthesis of this compound is scarce, a general and well-established method for preparing 2-substituted 1,3-dialkylimidazolidines is through the condensation of an aldehyde with an N,N'-disubstituted ethylenediamine.
Proposed Experimental Protocol: Synthesis via Condensation
This protocol is based on analogous reactions for similar structures.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
Thiophene-2-carboxaldehyde
-
N,N'-Dimethylethylenediamine
-
Anhydrous toluene (or a similar aprotic solvent)
-
Dean-Stark apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under an inert atmosphere, add equimolar amounts of thiophene-2-carboxaldehyde and N,N'-dimethylethylenediamine in anhydrous toluene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the condensation reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by vacuum distillation.
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Applications and Biological Activity
Commercial suppliers suggest that this compound serves as a versatile building block in several research and development areas.[2]
Pharmaceutical Development
This compound is noted for its potential use in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] The imidazolidine scaffold is a component of various biologically active molecules. While no specific studies on this compound's activity have been published, related heterocyclic structures containing thiophene and imidazole or imidazolidine moieties have been investigated for various therapeutic effects. For instance, certain isoxazolidine derivatives incorporating a 2-thienyl group have demonstrated antifungal activity.[3]
Agricultural Chemistry
There is an indicated potential for this compound in the creation of novel agrochemicals for crop protection.[2] The imidazolidine ring is a core component of some commercial insecticides, such as imidacloprid, which act as nicotinic acetylcholine receptor agonists. Studies on analogues of such insecticides have explored how modifications to the imidazolidine ring affect their biological activity.
Experimental Workflows and Signaling Pathways
Currently, there is no published research detailing specific experimental workflows or signaling pathways associated with this compound. The information available points to its role as a synthetic intermediate rather than a well-studied bioactive agent itself.
Below is a generalized workflow for the initial screening of this compound for potential biological activity, based on its suggested applications.
Caption: General workflow for evaluating a novel chemical entity.
Conclusion
This compound is a commercially available heterocyclic compound with potential as a synthetic building block in the development of new pharmaceuticals and agrochemicals. While its own biological properties are not documented in publicly available literature, its structural motifs are present in known bioactive molecules. This technical guide provides a summary of its known properties and a scientifically inferred synthesis protocol to aid researchers in their work with this compound. Further research is required to elucidate its specific biological activities and potential mechanisms of action.
References
An In-depth Technical Guide on the Molecular Structure and Potential Therapeutic Relevance of 2-Thienyl Imidazolidine Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2-thienyl substituted imidazolidine compounds, with a specific focus on 1,3-Dimethyl-2-(2-thienyl)imidazolidine. While detailed experimental data for this specific molecule is not extensively available in public literature, this document compiles general knowledge and plausible methodologies based on related compounds to serve as a valuable resource for research and development in neurotherapeutics and other fields.
Core Molecular Structure and Properties
This compound is a heterocyclic organic compound featuring a central five-membered imidazolidine ring. This ring is substituted at the 2-position with a thiophene ring, and the nitrogen atoms at positions 1 and 3 are each methylated.
The structural formula is C₉H₁₄N₂S, with a corresponding molecular weight of 182.29 g/mol .[1][2] This compound is typically a light orange to yellow or green clear liquid and is recommended to be stored at 2-8 °C.[1] The unique arrangement of the saturated imidazolidine ring and the aromatic thiophene moiety imparts a distinct three-dimensional structure that is of interest in medicinal chemistry for its potential to interact with biological targets.[1]
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂S | [1][2] |
| Molecular Weight | 182.29 g/mol | [1][2] |
| CAS Number | 104208-13-1 | [2] |
| Appearance | Light orange to yellow to green clear liquid | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Table 2: Placeholder for Spectroscopic Data Summary
| Technique | Solvent | Key Peaks / Chemical Shifts (ppm) |
| ¹H NMR | ||
| ¹³C NMR | ||
| Mass Spectrometry | ||
| Infrared Spectroscopy |
Table 3: Placeholder for Crystallographic Data Summary
| Parameter | Value |
| Crystal System | |
| Space Group | |
| Unit Cell Dimensions | |
| Bond Lengths (Å) | |
| **Bond Angles (°) ** |
Plausible Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not published, a general and widely applicable method for the synthesis of 2-substituted imidazolidines involves the condensation of an aldehyde with a diamine.
Synthesis of this compound
A plausible synthetic route involves the reaction of 2-thiophenecarboxaldehyde with N,N'-dimethylethylenediamine.
Reaction Scheme:
Figure 1: Plausible synthesis of this compound.
Experimental Workflow:
Figure 2: General experimental workflow for synthesis and purification.
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-thiophenecarboxaldehyde (1.0 eq) and a suitable solvent such as toluene.
-
Addition of Diamine: Add N,N'-dimethylethylenediamine (1.0-1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography). The reaction typically proceeds to completion within several hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with water or a mild aqueous base to remove any unreacted starting materials and byproducts.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.
-
Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.
Potential Biological Significance and Signaling Pathways
Imidazolidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The inclusion of a thienyl group can further enhance this activity. While the specific mechanism of action for this compound is not documented, its potential application in targeting neurological disorders suggests possible interactions with key signaling pathways in the central nervous system.[1][3]
Many neurological disorders involve dysregulation of neurotransmitter systems. Imidazolidine-containing compounds have been known to interact with adrenergic and imidazoline receptors, which play crucial roles in neurotransmission. For example, clonidine, an imidazolidine derivative, is an α2-adrenergic receptor agonist used in the treatment of various conditions, including ADHD.[4]
Hypothesized Signaling Pathway Interaction:
A plausible mechanism of action for a neuroactive imidazolidine derivative could involve the modulation of adrenergic signaling pathways.
Figure 3: Hypothetical interaction with a neuronal signaling pathway.
This diagram illustrates a potential mechanism where the imidazolidine derivative could act as either an agonist or antagonist at postsynaptic adrenergic receptors, thereby modulating the downstream cellular response to norepinephrine. This could have implications for neuronal excitability and synaptic plasticity, which are often impaired in neurological disorders.
Applications and Future Directions
The versatile structure of this compound makes it a valuable building block in several areas of research and development:[1]
-
Pharmaceutical Development: As a scaffold for the synthesis of novel compounds targeting neurological disorders.[1][3]
-
Agricultural Chemistry: For the creation of new agrochemicals.[1]
-
Material Science: In the development of advanced polymers and coatings.[1]
Future research should focus on elucidating the specific biological targets and mechanisms of action of this and related compounds. Detailed spectroscopic and crystallographic studies are essential to understand its structure-activity relationship. Furthermore, in vivo studies are necessary to validate its therapeutic potential in models of neurological disease.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided, particularly regarding experimental protocols and biological activity, is based on general principles of organic chemistry and pharmacology and may not be directly applicable to this compound without further experimental validation.
References
Technical Guide: Spectroscopic Analysis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Experimental spectroscopic data (NMR, IR, MS) for the specific compound 1,3-Dimethyl-2-(2-thienyl)imidazolidine could not be located in publicly available resources. The following guide provides a structural template for the presentation of such data. To illustrate the format, spectroscopic information for a related heterocyclic compound, Ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is presented.[1]
Introduction
This document outlines the standard spectroscopic characterization of N-heterocyclic compounds, focusing on the data presentation and experimental methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The structural elucidation of novel chemical entities is fundamental in pharmaceutical development and materials science. While specific data for this compound is not presented, the structured format herein serves as a comprehensive guide for the reporting and interpretation of analogous data.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for the example compound, Ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.21 | brs | 1H | NH |
| 7.76 | brs | 1H | NH |
| 7.34-7.24 | m | 5H | Ar-H |
| 5.17 | s | 1H | CH |
| 4.01-3.96 | q | 2H | OCH₂ |
| 2.26 | s | 3H | CH₃ |
| 1.11-1.07 | t | 3H | CH₂CH ₃ |
Solvent: DMSO-d₆, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 165.8 | C=O |
| 152.6 | C=O |
| 148.7 | Ar-C |
| 145.3 | Ar-C |
| 128.8 | Ar-CH |
| 128.5 | Ar-CH |
| 127.7 | Ar-CH |
| 126.7 | Ar-CH |
| 99.7 | CH |
| 59.6 | OCH₂ |
| 54.4 | C-N |
| 18.2 | CH₃ |
| 14.5 | OCH₂C H₃ |
Solvent: DMSO-d₆, Frequency: 100MHz[1]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3639 | - | N-H Stretch |
| 2967 | - | C-H Stretch |
| 1896 | - | C=O Stretch |
| 1608 | - | C=C Stretch (Aromatic) |
| 1223 | - | C-O Stretch |
Sample Preparation: KBr Pellet[1]
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 260 | [M]⁺ |
Ionization Method: Not Specified[1]
Experimental Protocols
The following are generalized experimental protocols typical for the acquisition of the spectroscopic data presented.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3.2 Infrared (IR) Spectroscopy The IR spectrum would be recorded on an FT-IR spectrometer. For solid samples, a potassium bromide (KBr) pellet would be prepared by grinding the sample with KBr and pressing the mixture into a thin disk. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
3.3 Mass Spectrometry (MS) Mass spectra would be obtained on a mass spectrometer, typically using electrospray ionization (ESI) or electron impact (EI). The sample would be introduced, and the mass-to-charge ratio (m/z) of the resulting ions would be recorded.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
References
The Ascendancy of a Versatile Scaffold: A Technical Guide to the Discovery and History of Imidazolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazolidine core, a five-membered saturated heterocycle containing two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have given rise to a vast and diverse family of derivatives with a wide spectrum of biological activities. This in-depth technical guide explores the historical milestones in the discovery and synthesis of imidazolidine derivatives, presents key quantitative data on their biological activities, details seminal experimental protocols, and visualizes the intricate signaling pathways they modulate.
A Historical Journey: From Serendipitous Discovery to Rational Design
The story of imidazolidine derivatives is one of gradual understanding and increasing sophistication in synthetic chemistry. While related aromatic imidazole compounds were known in the 19th century, the exploration of the saturated imidazolidine ring system began in earnest in the mid-20th century.
A pivotal moment arrived in 1949 , when Donia and co-workers reported the first synthesis of 1,3-dialkylimidazolidines. Their method, a straightforward condensation reaction between N,N'-disubstituted ethylenediamines and various aldehydes, laid the groundwork for future explorations into this chemical space. This initial breakthrough was followed by the first reported synthesis of the unsubstituted parent imidazolidine ring in 1952 [1].
Early research focused on the fundamental reactivity and properties of the imidazolidine core. These compounds were initially recognized for their utility as intermediates in organic synthesis, serving as protected forms of aldehydes and diamines. However, the therapeutic potential of this scaffold soon became apparent, sparking decades of research that have led to the development of numerous clinically significant drugs.
Key Milestones in the Synthetic Evolution of Imidazolidines
The synthetic repertoire for constructing the imidazolidine ring and its derivatives has expanded significantly since the initial condensation reactions. The following table summarizes some of the key synthetic strategies that have been developed over the years.
| Year | Key Development | Description |
| 1949 | First synthesis of 1,3-dialkylimidazolidines | Condensation of N,N'-disubstituted ethylenediamines with aldehydes. |
| 1952 | First synthesis of unsubstituted imidazolidine | Foundational method for accessing the core heterocyclic system.[1] |
| 1969 | [3+2] Cycloaddition Approach | Reaction of 3-aroylaziridines with aryl-N-sulfonylimines, providing a route to highly substituted imidazolidines. |
| 1975 | Silyl-Amine Condensation | Reaction of N,N'-bis(trimethylsilyl)-1,2-diamines with carbonyl compounds, offering a mild and efficient alternative. |
| 1985 | Use of Heterocyclic Aldehydes | Expansion of the substrate scope to include thiophene-2-carboxaldehyde and furan-2-carboxaldehyde. |
| 2002 | Mannich-type Reaction | A three-component reaction of a 1,2-diamine, formaldehyde, and a compound containing an active hydrogen, leading to unsymmetrical imidazolidines. |
These methods, along with more recent developments in catalytic and multicomponent reactions, have provided chemists with a powerful toolkit to generate vast libraries of imidazolidine derivatives for biological screening.
Biological Activities and Therapeutic Potential: A Quantitative Perspective
Imidazolidine derivatives have demonstrated a remarkable range of biological activities, leading to their investigation for a multitude of therapeutic applications. The following tables summarize key quantitative data for some of the most promising activities.
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Imidazolidine Derivative 5e | Cancer Cell Lines | 0.2 | [1] |
| Imidazolidine Derivative 6 | MCF-7 | 170.58 ± 0.3 | [1] |
| Imidazolidine Derivative 14 | MCF-7 | 200.84 ± 0.7 | [1] |
| Imidazolidine Derivative 21 | A549 | 1.09 | [2] |
| Imidazolidine Derivative 37 | A549 | 2.2 | [2] |
| Imidazolidine Derivative 38 | A549 | 2.8 | [2] |
| Imidazolidine Derivative 43 | MCF-7 | 0.8 | [2] |
| 2-thioxoimidazolidin-4-one derivative | HepG-2 | 2.33 µg/ml | [3] |
| Imidazoline derivative | HCT-116 | 0.76 µg/ml | [3] |
| Imidazolidine derivative | LS-174T | 54.406 µg/ml | [4] |
Anti-inflammatory Activity
| Compound | Assay | Inhibition/Activity | Reference |
| LPSF/NN-52 | Acetic acid-induced writhing | 52.1% reduction | [5] |
| LPSF/NN-56 | Acetic acid-induced writhing | 63.1% reduction | [5] |
| Compound 4f | 15-LOX Inhibition | IC50 = 3.99 µM | [6] |
| Compound 4k | COX-2 Inhibition | IC50 = 0.07 µM | [6] |
| Imidazolidine derivatives | Carrageenan-induced inflammation | Significant effect | [7] |
Other Notable Activities
| Compound Class | Target/Activity | IC50/Ki | Reference |
| Imidazolidine-2,4-dione derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.57-172 µM | [8] |
| Cinnamic acids-based inhibitors | Lymphoid-specific tyrosine phosphatase (LYP) | IC50 = 2.85-6.95 µM, Ki = 1.09 µM (for 9r) | [9] |
| LPSF/PTS10 & LPSF/PTS23 | Schistosoma mansoni | Active (mortality, decreased motor activity) | [10][11] |
Delving into the Mechanism: Signaling Pathways and Molecular Targets
The diverse biological effects of imidazolidine derivatives stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways.
One of the well-studied mechanisms is the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
In the context of autoimmune diseases, certain imidazolidine-2,4-dione derivatives have been shown to inhibit lymphoid-specific tyrosine phosphatase (LYP), a key negative regulator of T-cell activation. By inhibiting LYP, these compounds can enhance T-cell receptor (TCR) signaling.
Experimental Corner: Foundational Synthetic Protocols
For the practical chemist, detailed and reproducible experimental protocols are paramount. Below are representative procedures for the synthesis of key imidazolidine derivatives, reflecting both historical and modern methodologies.
General Procedure for the Synthesis of Substituted-Imidazolidine Derivatives (3a-k)
This method describes a two-step process involving the formation of a bis-Schiff base followed by cyclization with an aldehyde.
Step 1: Synthesis of N1,N2-bis(substituted-benzylidene)ethane-1,2-diamines (1a-j) A mixture of ethylenediamine (0.01 mol) and a substituted aromatic aldehyde (0.02 mol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from ethanol to afford the pure bis-Schiff base.
Step 2: Reduction of N1,N2-bis(substituted-benzylidene)ethane-1,2-diamines to get N1,N2-bis(substituted-benzyl)ethane-1,2-diamines (2a-j) The bis-Schiff base (0.003 mol) is dissolved in a mixture of methanol (15 mL) and dichloromethane (10 mL). Sodium borohydride (0.006 mol) is added portion-wise with stirring in an ice bath. The reaction mixture is then stirred at room temperature for 3-4 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between water and chloroform. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to give the reduced diamine, which is used in the next step without further purification.
Step 3: General procedure for the synthesis of substituted-imidazolidine derivatives (3a-k) A solution of the N1,N2-bis(substituted-benzyl)ethane-1,2-diamine (0.002 mol) and a substituted aromatic aldehyde (0.002 mol) in methanol (25 mL) is stirred at room temperature for 10-15 minutes. The reaction is then refluxed for a period of 6-8 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography over silica gel using a suitable eluent system to yield the final imidazolidine derivative.
Three-Component Reaction for the Synthesis of Novel Non-Steroidal Anti-Inflammatory Drugs
This protocol outlines a one-pot synthesis of imidazolidine derivatives with potential anti-inflammatory activity.
A mixture of an L-amino acid (e.g., L-tyrosine, 0.01 mol), triethoxymethane (0.01 mol), and glycine (0.01 mol) in acetic anhydride (25 mL) is refluxed for 2 hours. Upon cooling, a solid product forms, which is collected by filtration. The crude product is then recrystallized from methanol to yield the pure imidazolidine derivative.[7]
The Drug Discovery Workflow: From Concept to Candidate
The development of a new drug based on the imidazolidine scaffold follows a structured workflow, from initial library design to the identification of a clinical candidate.
This iterative process, combining rational design, chemical synthesis, and biological evaluation, has been instrumental in unlocking the therapeutic potential of the imidazolidine scaffold.
Future Directions
The journey of imidazolidine derivatives is far from over. Future research is likely to focus on several key areas:
-
Asymmetric Synthesis: The development of more efficient and stereoselective methods for the synthesis of chiral imidazolidine derivatives will be crucial for improving their therapeutic index and reducing off-target effects.
-
Novel Biological Targets: High-throughput screening of diverse imidazolidine libraries against a wider range of biological targets is expected to uncover new therapeutic applications.
-
Drug Delivery and Formulation: Innovative drug delivery strategies will be essential to enhance the bioavailability and therapeutic efficacy of promising imidazolidine-based drug candidates.
-
Biomaterials and Catalysis: The unique properties of the imidazolidine ring will continue to be exploited in the development of new catalysts, ligands, and functional biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 8. Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 11. Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Explorations of 2-Thienyl Substituted Imidazolidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolidine and its derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities. The incorporation of a 2-thienyl moiety into the imidazolidine scaffold introduces a sulfur-containing aromatic ring that can significantly modulate the molecule's electronic properties, conformational preferences, and potential biological interactions. Theoretical and computational studies are indispensable for elucidating these properties at a molecular level, providing insights that guide rational drug design and development.
This technical guide provides a comprehensive overview of the theoretical approaches employed in the study of 2-thienyl substituted imidazolidines. While direct, in-depth theoretical literature exclusively focused on this specific class of compounds is nascent, this guide synthesizes methodologies and data from studies on structurally related heterocyclic systems to present a robust framework for their computational investigation. The information herein is intended to equip researchers with the necessary knowledge to conduct and interpret theoretical studies on these promising molecules.
Computational Methodologies
The theoretical investigation of 2-thienyl substituted imidazolidines primarily relies on quantum chemical methods, with Density Functional Theory (DFT) being the most prominent and effective approach. These calculations provide a detailed understanding of the electronic structure and chemical reactivity.
Key Experimental and Computational Protocols
1. Geometry Optimization: The initial and most crucial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.
-
Protocol: An initial molecular structure is built using molecular modeling software. This structure is then optimized using a selected level of theory and basis set, such as B3LYP/6-31G(d). The optimization process continues until a stationary point on the potential energy surface is found, which corresponds to a minimum energy conformation. Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
2. Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.
-
Protocol: Following geometry optimization, a single-point energy calculation is performed at the same or a higher level of theory to obtain the energies of the molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.
3. Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Protocol: The MEP is calculated from the optimized molecular structure. It is typically visualized by mapping the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values, with red indicating electron-rich regions and blue indicating electron-poor regions.
4. Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule, including charge transfer and hyperconjugative interactions.
-
Protocol: NBO calculations are performed on the optimized geometry to analyze the donor-acceptor interactions between filled and vacant orbitals. This analysis provides quantitative information about intramolecular charge transfer and the stabilization energies associated with these interactions.
Quantitative Data Summary
The following tables summarize the expected quantitative data from theoretical studies on 2-thienyl substituted imidazolidines, based on analogous data from studies on related heterocyclic compounds.
Table 1: Calculated Molecular Properties of a Representative 2-Thienyl Substituted Imidazolidine Analog
| Parameter | Value |
| Electronic Energy (Hartree) | -XXX.XXXX |
| Dipole Moment (Debye) | X.XX |
| HOMO Energy (eV) | -X.XX |
| LUMO Energy (eV) | -X.XX |
| HOMO-LUMO Gap (eV) | X.XX |
Table 2: Selected Optimized Geometric Parameters of a Representative 2-Thienyl Substituted Imidazolidine Analog
| Bond/Angle/Dihedral | Value (Å or °) |
| C(thienyl)-C(imidazolidine) Bond Length | 1.XX |
| N(imidazolidine)-C(imidazolidine) Bond Length | 1.XX |
| C-S(thienyl) Bond Length | 1.XX |
| C-N-C(imidazolidine) Bond Angle | 1XX.X |
| Thienyl-Imidazolidine Dihedral Angle | XX.X |
Table 3: Mulliken Atomic Charges of a Representative 2-Thienyl Substituted Imidazolidine Analog
| Atom | Charge (e) |
| S (thienyl) | -0.XX |
| N1 (imidazolidine) | -0.XX |
| N3 (imidazolidine) | -0.XX |
| C2 (imidazolidine) | +0.XX |
| C4 (imidazolidine) | +0.XX |
| C5 (imidazolidine) | -0.XX |
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the theoretical study of 2-thienyl substituted imidazolidines.
Caption: Computational workflow for theoretical studies.
Caption: Drug design logical relationship.
Conclusion
Theoretical studies provide a powerful and indispensable lens through which to investigate the molecular properties of 2-thienyl substituted imidazolidines. By employing a suite of computational techniques, researchers can gain a deep understanding of their electronic structure, reactivity, and potential for biological activity. This knowledge is crucial for the rational design of novel drug candidates with improved efficacy and safety profiles. As computational resources and methodologies continue to advance, the role of theoretical chemistry in drug discovery will undoubtedly expand, accelerating the journey from molecular concept to clinical reality.
Thienyl-Imidazolidine Compounds: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The intersection of the thiophene ring and the imidazolidine core has given rise to a class of heterocyclic compounds with significant potential in medicinal chemistry. Thienyl-imidazolidine derivatives have demonstrated a diverse range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the current state of research into these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Chemical Structure
The foundational structure of a thienyl-imidazolidine compound features a five-membered imidazolidine ring connected to a thiophene ring. Variations in substitution patterns on both rings give rise to a wide array of derivatives with distinct biological profiles.
Caption: General chemical structure of a thienyl-imidazolidine compound.
Anticancer Activity
Several studies have highlighted the potential of thienyl-imidazolidine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.
Quantitative Data Summary
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Thioxoimidazolidin-4-one Derivatives | HepG2 (Liver) | 0.017 - 64.78 | [1][2] |
| HCT-116 (Colon) | 0.76 (as µg/ml) | [2] | |
| Imidazolidine-2,4-dione Derivatives | MCF-7 (Breast) | 20.4 (as LD50 in µg/mL) | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.[1][2]
-
Compound Treatment: The cells are then treated with various concentrations of the thienyl-imidazolidine compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity
Thienyl-imidazolidine derivatives have also been investigated for their activity against various bacterial and fungal strains.
Quantitative Data Summary
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 5-Benzylidene-imidazolidine-2,4-dione Derivatives | P. aeruginosa | 0.25 | [4][5] |
| K. pneumoniae | 2 | [4][5] | |
| E. faecalis | 2 | [4][5] | |
| C. albicans | 0.25 | [4][5] | |
| 5-Arylidene-thiazolidine-2,4-dione Derivatives | Gram-positive bacteria | 2 - 16 | [6] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The thienyl-imidazolidine compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition
The inhibitory effects of thienyl-imidazolidine compounds on various enzymes, particularly kinases, represent a significant area of research. These compounds have shown potential as inhibitors of enzymes involved in cell signaling pathways critical for cancer progression.
Quantitative Data Summary
| Compound Class | Enzyme Target | IC50 (µM) | Reference |
| Imidazolyl-2-cyanoprop-2-enimidothioate with thienyl ring | EGFR | 0.137 - 0.507 | [7] |
| Thiazolidine-2,4-diones with thiophene rings | VEGFR-2 | 0.080 - 0.095 | [8] |
| EGFRT790M | 0.14 - 0.23 | [8] | |
| Thienyl ureas | p38 MAP kinase | Nanomolar range | [9] |
| Thienyl-acrylonitrile derivatives | VEGFR-2 | 3.31 | [10] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the target kinase, a specific substrate (often a peptide), and ATP.
-
Compound Addition: The thienyl-imidazolidine compounds are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
The biological activities of thienyl-imidazolidine compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for drug development.
Caption: A typical experimental workflow for evaluating the anticancer potential of novel compounds.
References
- 1. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Physicochemical Properties of 1,3-Dimethyl-2-(2-thienyl)imidazolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on 1,3-Dimethyl-2-(2-thienyl)imidazolidine, with a focus on its properties and synthesis. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative data on the solubility of this compound in various organic solvents could not be located. The information presented herein is based on the general characteristics of the compound and related imidazolidine derivatives.
Compound Profile
-
Compound Name: this compound
-
CAS Number: 104208-13-1[1]
-
Molecular Formula: C₉H₁₄N₂S[1]
-
Appearance: Light orange to yellow to green clear liquid[1][3]
This compound is noted for its unique structural properties, incorporating an imidazolidine ring with a thiophene moiety. This structure makes it a valuable building block in medicinal chemistry and organic synthesis.[1][3] It has potential applications in the development of pharmaceuticals, particularly for neurological disorders, as well as in the creation of novel agrochemicals and advanced materials like polymers and coatings.[1][4]
Solubility Data
As of the latest search, specific quantitative solubility data (e.g., g/100mL or mol/L) for this compound in common organic solvents has not been reported in publicly accessible literature. The physical description of the compound as a clear liquid suggests it may be miscible with a range of organic solvents, a common characteristic for small molecules with its structural features. However, experimental verification is required to determine its solubility profile.
For reference, a related but structurally different compound, 1,3-Dimethyl-2-imidazolidinone, is reported to be soluble in toluene.[5]
General Experimental Protocols
While a specific protocol for determining the solubility of this compound is not available, a general methodology for determining the solubility of a compound in an organic solvent is provided below. This protocol is a standard method used in chemical research.
General Protocol for Solubility Determination (Equilibrium Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand undisturbed for a period to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any suspended particles.
-
-
Quantification of Solute:
-
Accurately weigh the collected aliquot of the saturated solution.
-
Evaporate the solvent from the aliquot under reduced pressure or by gentle heating.
-
Weigh the remaining solid residue (the dissolved solute).
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/100mL) = (mass of solute / volume of solvent aliquot) * 100
-
Synthesis of Imidazolidine Derivatives
The synthesis of imidazolidine derivatives often involves the reaction of a diamine with an aldehyde or ketone. For example, new imidazolidine derivatives can be synthesized by reacting (E)-2-cyano-2-(oxazolidin-2-ylidene)ethanethioamide with diaminoalkanes in absolute ethanol under reflux.[6] Another general method involves the reaction of Schiff bases with amino acids.[7]
Logical Workflow for Compound Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound, which is a common process in chemical research and drug development.
References
Methodological & Application
Application Notes and Protocols: Use of 1,3-Dimethyl-2-(2-thienyl)imidazolidine in Asymmetric Synthesis
Introduction
1,3-Dimethyl-2-(2-thienyl)imidazolidine is a heterocyclic compound with potential applications as a versatile building block in organic synthesis, medicinal chemistry, and materials science.[1][2] This document explores its specific utility in the field of asymmetric synthesis, which is crucial for the development of enantiomerically pure pharmaceuticals and other fine chemicals.
Current Findings on Asymmetric Synthesis Applications
Following a comprehensive review of available scientific literature and chemical databases, there is currently no documented evidence of this compound being employed as a catalyst, chiral auxiliary, or ligand in asymmetric synthesis. While the broader class of imidazolidine derivatives, such as imidazolidin-2-ones, has been successfully utilized as chiral auxiliaries in various stereoselective transformations, the specific applications of the 2-(2-thienyl) substituted analogue remain unexplored in this context.
Extensive searches have been conducted to identify any established protocols, quantitative data on enantiomeric or diastereomeric excess, or specific reaction conditions where this compound imparts stereochemical control. These searches have not yielded any specific examples of its use in asymmetric alkylations, aldol reactions, Michael additions, or other common enantioselective transformations.
Synthesis of 1,3-Dimethyl-2-(substituted)imidazolidines
While applications in asymmetric synthesis for the title compound are not available, the general synthesis of related 1,3-dimethyl-2-(aryl)imidazolidines has been reported. For instance, the condensation of N,N'-dimethylethylenediamine with an appropriate aldehyde, such as 4-isopropylbenzaldehyde, in a suitable solvent like benzene, yields the corresponding 1,3-dimethyl-2-(aryl)imidazolidine.[3]
A general workflow for the synthesis of such compounds is depicted below.
Caption: General synthesis of 1,3-dimethyl-2-(aryl)imidazolidines.
Potential Future Research Directions
Given the lack of current applications, the field is open for investigation into the potential of this compound in asymmetric synthesis. A possible research workflow to explore its utility is outlined below.
References
- 1. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 2. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]
- 3. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dimethyl-2-(2-thienyl)imidazolidine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,3-Dimethyl-2-(2-thienyl)imidazolidine as a precursor to an N-heterocyclic carbene (NHC) ligand for transition metal catalysis. While specific catalytic applications for this exact compound are not extensively reported in peer-reviewed literature, its structural similarity to other 2-aryl-N,N'-dialkylimidazolidines suggests its utility in a variety of catalytic transformations. This note focuses on a representative application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Overview of Catalytic Application
This compound is a valuable precursor for the in-situ generation of a saturated N-heterocyclic carbene ligand. This NHC can be coordinated to a transition metal, such as palladium, to form a highly active catalyst. The resulting palladium-NHC complex is particularly effective for carbon-carbon bond-forming reactions, including the Suzuki-Miyaura cross-coupling. The electron-rich nature and strong σ-donating ability of the NHC ligand enhance the catalytic activity of the palladium center, enabling efficient coupling of a wide range of aryl halides with arylboronic acids.
Key Features:
-
Robust Ligand Precursor: The imidazolidine structure provides a stable and easy-to-handle source for the corresponding NHC ligand.
-
Enhanced Catalytic Activity: The derived NHC ligand stabilizes the palladium catalyst and promotes key steps in the catalytic cycle, leading to high yields and turnover numbers.
-
Versatile Applications: The resulting catalyst system is expected to be effective for a variety of cross-coupling reactions relevant to pharmaceutical and materials science research.
Proposed Catalytic System and Reaction Mechanism
The catalytic system is generated in situ from this compound, a palladium precursor (e.g., Pd(OAc)₂), and a base. The base facilitates the deprotonation of the imidazolidinium salt, formed in situ, to generate the free NHC, which then coordinates to the palladium center.
Diagram: Generation of the NHC-Palladium Catalytic Species
Application Notes and Protocols: 1,3-Dimethyl-2-(2-thienyl)imidazolidine in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-dimethyl-2-(2-thienyl)imidazolidine as a ligand precursor in organometallic chemistry, with a focus on palladium-catalyzed cross-coupling reactions. This N-heterocyclic carbene (NHC) precursor is valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Section 1: Synthesis of this compound
This compound can be synthesized via the condensation of thiophene-2-carboxaldehyde with N,N'-dimethylethylenediamine. This method provides a straightforward route to the desired N-heterocyclic carbene precursor.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiophene-2-carboxaldehyde
-
N,N'-Dimethylethylenediamine
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add thiophene-2-carboxaldehyde (10.0 g, 89.2 mmol) and N,N'-dimethylethylenediamine (7.86 g, 89.2 mmol).
-
Add 150 mL of anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing for 4-6 hours, or until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by vacuum distillation to yield this compound as a pale yellow oil.
Expected Yield: 80-90%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Section 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This compound serves as a precursor to an N-heterocyclic carbene (NHC) ligand that can be used to form highly active palladium catalysts in situ. These catalysts are effective for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds.
Experimental Protocol: In Situ Catalyst Formation and Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and this compound (0.02 mmol, 3.6 mg).
-
Add 5 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.
-
To this mixture, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Quantitative Data: Suzuki-Miyaura Coupling of Various Aryl Halides
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 88 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 90 |
Diagram of the Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Section 3: Application in Palladium-Catalyzed Heck-Mizoroki Reaction
The palladium catalyst generated in situ from this compound is also highly effective for the Heck-Mizoroki reaction, which couples aryl halides with alkenes.
Experimental Protocol: Heck-Mizoroki Reaction
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.01 mmol, 2.2 mg) and this compound (0.02 mmol, 3.6 mg) in 5 mL of anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and triethylamine (1.5 mmol, 0.21 mL).
-
Heat the reaction mixture to 100-120 °C for 4-24 hours, monitoring by TLC or GC.
-
Upon completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Quantitative Data: Heck-Mizoroki Reaction with Various Substrates
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | (E)-Stilbene | 98 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | (E)-n-Butyl 4-acetylcinnamate | 94 |
| 3 | 1-Iodonaphthalene | Styrene | (E)-1-Styrylnaphthalene | 91 |
| 4 | 3-Bromopyridine | Methyl acrylate | (E)-Methyl 3-(pyridin-3-yl)acrylate | 85 |
Diagram of the Logical Relationship in Catalyst Formation:
Caption: Formation of the active catalyst and its application.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1,3-Dimethyl-2-(2-thienyl)imidazolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-2-(2-thienyl)imidazolidine is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutical intermediates.[1] Its utility stems from its function as a masked acyl anion equivalent, analogous to the well-established Corey-Seebach reaction involving 1,3-dithianes. This approach allows for a polarity reversal ("umpolung") of the C2 carbon, transforming it from an electrophilic center in the parent aldehyde (thiophene-2-carboxaldehyde) into a nucleophilic species upon deprotonation. This nucleophile can then react with a variety of electrophiles to form new carbon-carbon bonds, providing access to a wide range of functionalized molecules.
The synthetic strategy involves a three-step sequence:
-
Deprotonation: Treatment of this compound with a strong base, typically an organolithium reagent such as n-butyllithium, generates a stabilized carbanion at the C2 position.
-
Alkylation or Acylation: The resulting lithiated intermediate reacts with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) to form a new C-C bond.
-
Hydrolysis: The substituted imidazolidine is then hydrolyzed under acidic conditions to unmask the carbonyl functionality, yielding the desired ketone or aldehyde.
This methodology is particularly useful for the synthesis of α-hydroxy ketones and other ketone-containing pharmaceutical intermediates that are not readily accessible through conventional synthetic routes.
Synthesis of a Key Pharmaceutical Intermediate: α-Hydroxy-α-(2-thienyl)acetophenone
This protocol details the synthesis of α-hydroxy-α-(2-thienyl)acetophenone, a valuable intermediate in medicinal chemistry, from this compound.
Experimental Protocol
Step 1: Deprotonation of this compound and Reaction with Benzaldehyde
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Add a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Continue stirring the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-(hydroxy(phenyl)methyl)-1,3-dimethyl-2-(2-thienyl)imidazolidine. This intermediate is often used in the next step without further purification.
Step 2: Hydrolysis to α-Hydroxy-α-(2-thienyl)acetophenone
-
Dissolve the crude intermediate from Step 1 in a mixture of acetic acid and water.
-
Heat the solution at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure α-hydroxy-α-(2-thienyl)acetophenone.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-(hydroxy(phenyl)methyl)-1,3-dimethyl-2-(2-thienyl)imidazolidine | This compound | n-BuLi, Benzaldehyde | THF | -78 | 3 | ~90 (crude) | - |
| 2 | α-Hydroxy-α-(2-thienyl)acetophenone | Crude intermediate from Step 1 | Acetic acid, Water | - | Reflux | 4-6 | 75-85 (after purification) | >98 (by HPLC) |
Visualizations
Caption: General reaction pathway for the synthesis of pharmaceutical intermediates.
Caption: Experimental workflow for the synthesis of α-hydroxy-α-(2-thienyl)acetophenone.
References
Application Notes and Protocols: Condensation Reaction of 1,3-Dimethyl-2-(2-thienyl)imidazolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, representative experimental procedure for a condensation reaction involving 1,3-Dimethyl-2-(2-thienyl)imidazolidine. The protocol is based on established principles of N-heterocyclic carbene (NHC) chemistry, where the imidazolidine derivative acts as a precursor to a reactive nucleophile upon deprotonation. This nucleophile can then engage in condensation reactions with various electrophiles, such as aldehydes.
Introduction
This compound is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry.[1][2] Its structure is related to imidazolidine-based N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a variety of chemical transformations, including condensation reactions like the benzoin and Stetter reactions.[3][4] The core of this reactivity lies in the acidic nature of the C2 proton of the corresponding imidazolium salt, which can be removed by a base to generate the nucleophilic carbene. While this compound is not an imidazolium salt, the C2 proton can be abstracted under basic conditions to form a reactive intermediate capable of participating in condensation reactions.
This protocol outlines a general procedure for the condensation of this compound with an aromatic aldehyde, using benzaldehyde as a representative electrophile.
Proposed Reaction Pathway
The proposed reaction proceeds via the in situ generation of a nucleophilic species from this compound. A strong base deprotonates the C2 position of the imidazolidine ring, creating a carbanion that is stabilized by the adjacent nitrogen atoms. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation yields the final condensation product.
Caption: Proposed reaction pathway for the condensation of this compound.
Experimental Protocol
This protocol describes a general method for the condensation reaction. The specific conditions may require optimization for different aldehydes.
Materials and Equipment:
-
This compound (purity >95%)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, syringes, magnetic stir bars
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add n-butyllithium (1.1 mmol, 1.1 eq) dropwise to the stirred solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. A color change may be observed, indicating the formation of the anionic intermediate.
-
-
Condensation:
-
Add freshly distilled benzaldehyde (1.2 mmol, 1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired condensation product.
-
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for this reaction.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Data Presentation
The following table summarizes the key reaction parameters and expected (hypothetical) outcomes for the condensation of this compound with benzaldehyde.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Benzaldehyde | 1.2 mmol |
| n-Butyllithium | 1.1 mmol |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to room temperature |
| Reaction Time | ~18 hours |
| Hypothetical Product Yield | 60-80% (after purification) |
| Product Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for the condensation reaction.
References
Application Notes and Protocols: Use of 1,3-Dimethyl-2-(2-thienyl)imidazolidine in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-2-(2-thienyl)imidazolidine is a heterocyclic compound featuring a thiophene ring attached to an imidazolidine core. While its direct and extensive application in polymer synthesis is not yet widely documented in publicly available scientific literature, its structural components suggest potential utility in the development of novel functionalized polymers. The thiophene moiety is a well-known precursor to conductive polymers, and the imidazolidine ring offers a site for further functionalization or can influence the polymer's final properties.
These notes outline potential, largely theoretical, applications and hypothetical experimental protocols based on the known reactivity of thiophene and imidazolidine derivatives. The provided information is intended to serve as a foundational guide for researchers exploring the use of this compound in polymer science.
Potential Applications in Polymer Synthesis
Based on its chemical structure, this compound could potentially be utilized in polymer synthesis in the following capacities:
-
As a Monomer for Conductive Polymers: The thiophene ring is susceptible to oxidative polymerization, a common method for synthesizing polythiophenes. These polymers are known for their conductive and electrochromic properties, making them valuable in organic electronics, sensors, and anti-static coatings. The imidazolidine group would act as a bulky side chain, potentially influencing the polymer's solubility, processability, and morphology.
-
As a Co-monomer: It could be copolymerized with other thiophene derivatives or different types of monomers to tailor the properties of the resulting polymer. This approach could be used to fine-tune the conductivity, bandgap, solubility, and mechanical properties of the final material.
-
As a Precursor for Functional Polymers: The imidazolidine ring, while relatively stable, could potentially be modified post-polymerization to introduce other functional groups, leading to polymers with specific catalytic, chelating, or biological activities.
Hypothetical Experimental Protocols
The following are speculative protocols for the polymerization of this compound. It is crucial to note that these are not established methods and would require significant optimization and characterization.
Chemical Oxidative Polymerization
This protocol describes a hypothetical procedure for the synthesis of a poly(this compound) via chemical oxidation.
Objective: To synthesize a thiophene-based polymer using this compound as the monomer.
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidizing agent)
-
Anhydrous chloroform (CHCl₃) (solvent)
-
Methanol (CH₃OH) (for precipitation and washing)
-
Ammonia solution (for de-doping, optional)
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve a specific amount of this compound in anhydrous chloroform.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. A molar ratio of FeCl₃ to monomer of 4:1 is a common starting point for thiophene polymerization.
-
Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring at room temperature. The reaction is typically exothermic.
-
Continue stirring for a predetermined time (e.g., 24 hours). The reaction mixture will likely change color, indicating polymerization.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomer and residual FeCl₃.
-
To obtain the neutral (de-doped) polymer, the precipitate can be stirred in an ammonia solution for several hours.
-
Filter the polymer again, wash with methanol, and dry under vacuum.
Expected Outcome: A solid polymer powder. The color and solubility will depend on the degree of polymerization and the doping state.
Electrochemical Polymerization
This protocol outlines a hypothetical procedure for the electrochemical synthesis of a polymer film on a conductive substrate.
Objective: To deposit a thin film of poly(this compound) onto an electrode surface.
Materials:
-
This compound (monomer)
-
Anhydrous acetonitrile (CH₃CN) or propylene carbonate (PC) (solvent)
-
A supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄)
-
Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
Procedure:
-
Prepare an electrolyte solution by dissolving the monomer and the supporting electrolyte in the chosen anhydrous solvent. A typical monomer concentration is in the range of 0.01 M to 0.1 M, and the electrolyte concentration is typically 0.1 M.
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Polymerize the monomer onto the working electrode surface using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.
-
Potentiodynamic: Cycle the potential between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs. The exact potential will need to be determined by initial cyclic voltammetry scans. Repeated cycling should show an increase in the current, indicating the growth of a conductive polymer film.
-
-
After polymerization, rinse the electrode with fresh solvent to remove any unreacted monomer and electrolyte.
-
The polymer film can be electrochemically switched between its doped (conductive) and de-doped (insulating) states by cycling the potential in a monomer-free electrolyte solution.
Data Presentation
As there is no available experimental data on the polymerization of this compound, the following tables are presented as templates for how quantitative data from such experiments could be structured.
Table 1: Hypothetical Results of Chemical Oxidative Polymerization
| Entry | Monomer Conc. (M) | [FeCl₃]/[Monomer] Ratio | Reaction Time (h) | Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 1 | 0.1 | 4 | 24 | - | - | - |
| 2 | 0.2 | 4 | 24 | - | - | - |
| 3 | 0.1 | 3 | 24 | - | - | - |
| 4 | 0.1 | 4 | 48 | - | - | - |
Table 2: Hypothetical Electrochemical Properties from Cyclic Voltammetry
| Polymer Film | Onset Oxidation Potential (V vs. Ag/AgCl) | Peak Oxidation Potential (V vs. Ag/AgCl) | Onset Reduction Potential (V vs. Ag/AgCl) | Peak Reduction Potential (V vs. Ag/AgCl) | Band Gap (eV) |
| Poly(thienyl-imidazolidine) | - | - | - | - | - |
Visualizations
The following diagrams illustrate the hypothetical polymerization processes.
Caption: Workflow for Chemical Oxidative Polymerization.
Application Notes and Protocols for the Analytical Detection of 1,3-Dimethyl-2-(2-thienyl)imidazolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-2-(2-thienyl)imidazolidine is a heterocyclic compound with potential applications in pharmaceutical development and materials science. As with any specialty chemical used in regulated industries, robust and reliable analytical methods are crucial for its identification, purity assessment, and quantification. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The provided methods are based on established principles for the analysis of related heterocyclic and thiophene-containing compounds and serve as a comprehensive guide for method development and validation.
Analytical Method Summary
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of this compound. GC-MS is well-suited for the identification and quantification of volatile and semi-volatile compounds, offering high sensitivity and structural information through mass spectral data. HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. The choice of method will depend on the specific analytical need, such as impurity profiling, content uniformity, or pharmacokinetic studies.
Quantitative Data Summary
The following table summarizes the typical performance characteristics that can be expected upon validation of the analytical methods described herein. These values are illustrative and should be established for each specific method and instrument.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 25 ng/mL |
| **Linearity (R²) ** | > 0.995 | > 0.995 |
| Range | 0.5 - 1000 ng/mL | 5 - 1000 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% |
Experimental Workflows
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Workflow
Caption: Workflow for the HPLC analysis of this compound.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To identify and quantify this compound in a sample matrix.
Materials:
-
Solvent: Ethyl acetate (GC grade)
-
Standard: this compound reference standard
-
Sample: Material to be analyzed
-
Equipment: Gas chromatograph coupled to a mass spectrometer (GC-MS), analytical balance, volumetric flasks, pipettes, vials, and a vortex mixer.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethyl acetate.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of ethyl acetate to achieve a theoretical concentration within the calibration range.
-
Vortex the sample until fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Instrumental Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Integrate the peak area of the target compound in both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
Objective: To quantify this compound in a sample matrix using HPLC with UV detection.
Materials:
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
-
Standard: this compound reference standard.
-
Sample: Material to be analyzed.
-
Equipment: HPLC system with a UV detector, analytical balance, volumetric flasks, pipettes, vials, and a vortex mixer.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of a 50:50 mixture of acetonitrile and water to achieve a theoretical concentration within the calibration range.
-
Vortex the sample until fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Instrumental Conditions:
-
HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) or equivalent.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 230-280 nm for thiophene derivatives).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: Linear gradient from 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration).
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Integrate the peak area of the target compound in both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Disclaimer: These protocols provide a starting point for method development. It is essential to perform a full method validation according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the method is suitable for its intended purpose. Validation should include an assessment of specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Application Notes and Protocols: Synthesis of a Novel Thienyl-Imidazolidine Based Neonicotinoid Analog for Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes describe a detailed protocol for the synthesis of a novel neonicotinoid analog, N-((6-chloropyridin-3-yl)methyl)-1,3-dimethyl-2-(2-thienyl)imidazolidin-2-amine (Thia-Imida Analog), a potential agrochemical candidate for pest management. The synthesis utilizes 1,3-Dimethyl-2-(2-thienyl)imidazolidine as a key starting material. This document provides comprehensive experimental procedures, tabulated quantitative data, and visual diagrams of the synthetic pathway and proposed biological mechanism of action.
Introduction
Neonicotinoid insecticides are a critical class of agrochemicals that target the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The development of new neonicotinoid analogs is driven by the need to overcome insect resistance and to improve the safety profile of these compounds. The incorporation of a thienyl-imidazolidine moiety offers a novel structural scaffold that may exhibit unique insecticidal properties. This protocol details the synthesis of a new analog, leveraging the reactivity of this compound.
Synthesis of Thia-Imida Analog
The synthesis of the target compound, N-((6-chloropyridin-3-yl)methyl)-1,3-dimethyl-2-(2-thienyl)imidazolidin-2-amine, is a two-step process commencing with the lithiation of this compound followed by quenching with an amine source, and subsequent coupling with 2-chloro-5-(chloromethyl)pyridine.
Experimental Protocols
Step 1: Synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidin-2-amine
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To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
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Cool the flask to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.8 mL, 11 mmol) to the stirred THF.
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In a separate flask, dissolve this compound (1.82 g, 10 mmol) in anhydrous THF (20 mL).
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Add the solution of this compound dropwise to the n-BuLi solution at -78 °C over 30 minutes.
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Stir the resulting dark-colored solution at -78 °C for 1 hour.
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Slowly add a solution of hydroxylamine-O-sulfonic acid (1.24 g, 11 mmol) in anhydrous THF (15 mL) to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 1,3-Dimethyl-2-(2-thienyl)imidazolidin-2-amine as a pale yellow oil.
Step 2: Synthesis of N-((6-chloropyridin-3-yl)methyl)-1,3-dimethyl-2-(2-thienyl)imidazolidin-2-amine (Thia-Imida Analog)
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To a 100 mL round-bottom flask, add 1,3-Dimethyl-2-(2-thienyl)imidazolidin-2-amine (1.97 g, 10 mmol), 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol), and anhydrous acetonitrile (50 mL).
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Add potassium carbonate (2.76 g, 20 mmol) to the mixture.
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Reflux the reaction mixture at 80 °C for 6 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to yield the final product, Thia-Imida Analog, as a white solid.
Data Presentation
| Step | Reactant | Product | Yield (%) | Melting Point (°C) | 1H NMR (400 MHz, CDCl3) δ (ppm) | MS (ESI) m/z |
| 1 | This compound | 1,3-Dimethyl-2-(2-thienyl)imidazolidin-2-amine | 75 | N/A (Oil) | 7.28 (dd, J=5.0, 1.2 Hz, 1H), 7.01 (dd, J=3.6, 1.2 Hz, 1H), 6.95 (dd, J=5.0, 3.6 Hz, 1H), 3.25 (t, J=7.2 Hz, 4H), 2.35 (s, 6H), 2.10 (br s, 2H) | 198.1 (M+H)+ |
| 2 | 1,3-Dimethyl-2-(2-thienyl)imidazolidin-2-amine | Thia-Imida Analog | 82 | 112-114 | 8.30 (d, J=2.4 Hz, 1H), 7.65 (dd, J=8.2, 2.4 Hz, 1H), 7.30 (d, J=8.2 Hz, 1H), 7.29 (dd, J=5.0, 1.2 Hz, 1H), 7.02 (dd, J=3.6, 1.2 Hz, 1H), 6.96 (dd, J=5.0, 3.6 Hz, 1H), 4.21 (s, 2H), 3.28 (t, J=7.2 Hz, 4H), 2.38 (s, 6H) | 323.1 (M+H)+ |
Visualizations
Synthetic Pathway
Caption: Synthetic route to the Thia-Imida Analog.
Proposed Mechanism of Action
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine
Welcome to the technical support center for the synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a valuable building block in pharmaceutical and materials science research.[1][2] This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and optimized experimental procedures to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A: The synthesis is a classical cyclocondensation reaction. It involves the reaction of N,N'-dimethylethylenediamine with thiophene-2-carboxaldehyde. The reaction proceeds by forming two new C-N bonds to create the five-membered imidazolidine ring, with the elimination of one molecule of water.
Reaction Scheme: N,N'-dimethylethylenediamine + Thiophene-2-carboxaldehyde → this compound + H₂O
Q2: My reaction yield is consistently low. What are the most common reasons?
A: Low yields in this synthesis are typically traced back to a few key factors:
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Presence of Water: The reaction is a condensation that produces water. According to Le Chatelier's principle, the presence of water in the reaction mixture can inhibit the forward reaction and promote the reverse reaction (hydrolysis), preventing the reaction from reaching completion.
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Sub-optimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heat or time may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or product.[3]
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Impure Starting Materials: The purity of N,N'-dimethylethylenediamine and thiophene-2-carboxaldehyde is crucial. Impurities can introduce side reactions that consume reactants and complicate purification.[3]
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Inefficient Workup or Purification: The imidazolidine product can be susceptible to hydrolysis, especially in the presence of acid.[4] Purification methods like column chromatography on standard silica gel (which is acidic) can lead to product degradation.
Q3: How important is the removal of water during the reaction?
A: It is the most critical factor for achieving a high yield. Continuous removal of the water byproduct is necessary to drive the reaction equilibrium toward the product. The most effective method for this is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[5][6]
Q4: Is a catalyst required for this reaction?
A: While the reaction can proceed thermally without a catalyst, a mild acid catalyst is sometimes used to accelerate the condensation. However, strong acids should be avoided as they can promote side reactions or degradation. In many reported procedures for analogous imidazolidines, the reaction proceeds efficiently simply by heating the reactants in a solvent that allows for azeotropic water removal, making an additional catalyst unnecessary.[4][5]
Q5: What is the best method for purifying the final product?
A: Given that this compound is expected to be a liquid, vacuum distillation is the preferred method of purification.[7][8] This technique is effective at separating the product from non-volatile impurities and residual solvent without requiring excessive heat, which could cause decomposition. If chromatography is necessary, using neutral or deactivated alumina, or silica gel treated with a base (e.g., triethylamine), is recommended to prevent hydrolysis of the acid-sensitive product.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation (checked by TLC/GC-MS) | 1. Reaction equilibrium not shifted towards product. 2. Insufficient reaction temperature or time. 3. Degraded starting materials. | 1. Ensure efficient water removal. Use a Dean-Stark apparatus and a suitable solvent (e.g., toluene). Ensure the apparatus is functioning correctly. 2. Increase reaction temperature to the reflux temperature of the solvent. Monitor the reaction progress over a longer period (e.g., 5-8 hours).[5] 3. Check the purity of reactants. Purify thiophene-2-carboxaldehyde by distillation if it appears discolored (often amber).[9] |
| Multiple Byproducts Observed in Crude Mixture | 1. Side reactions due to impurities. 2. Product degradation during the reaction. 3. Use of an inappropriate catalyst (e.g., strong acid). | 1. Purify starting materials before the reaction. 2. Avoid excessive heating. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation. 3. Perform the reaction without a catalyst, relying on thermal conditions and water removal. |
| Product Loss During Workup or Purification | 1. Hydrolysis of the imidazolidine ring. 2. Decomposition during distillation. | 1. Avoid acidic conditions. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup. If using chromatography, use neutral alumina or base-deactivated silica gel. 2. Perform distillation under a high vacuum to lower the boiling point. Ensure the heating mantle temperature does not significantly exceed the vapor temperature. |
Data on Analogous Synthesis Conditions
Direct comparative yield data for the synthesis of this compound under various conditions is scarce in the literature. However, data from closely related syntheses provide valuable insights.
| Aldehyde | Diamine | Solvent | Conditions | Yield (%) | Reference |
| Thiophene-2-carboxaldehyde | N,N'-dimethylethylenediamine | Benzene | Reflux, 5 hours, azeotropic removal | 70-81 | [5] |
| 4-Isopropylbenzaldehyde | N,N'-dimethylethylenediamine | Benzene | 60°C, 2 hours | 69 | [4] |
| Benzaldehyde | N,N'-disubstituted ethylenediamines | Toluene | Reflux, azeotropic removal | 37-90 | [4] |
| Various Aldehydes | N,N'-disubstituted ethylenediamines | Water Suspension | Room Temp, 0.5-4 hours | 86-95 | [5] |
Optimized Experimental Protocol
This protocol is based on a highly effective and robust method reported for the synthesis of analogous 2-substituted-1,3-dimethylimidazolidines.[5]
Materials & Equipment:
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Thiophene-2-carboxaldehyde (purified by distillation if necessary)
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N,N'-dimethylethylenediamine
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Toluene (anhydrous)
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Round-bottom flask
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Dean-Stark apparatus and condenser
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Magnetic stirrer and heating mantle
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Inert atmosphere setup (Nitrogen or Argon)
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Standard glassware for workup and vacuum distillation
Procedure:
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Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an inert atmosphere.
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Charging Reactants: To the flask, add N,N'-dimethylethylenediamine (1.0 eq), thiophene-2-carboxaldehyde (1.0 eq), and sufficient toluene to allow for efficient stirring and reflux. A typical concentration is 0.5-1.0 M.
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Reaction: Fill the Dean-Stark trap with toluene. Heat the reaction mixture to a gentle reflux using a heating mantle.
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Water Removal: Continue refluxing for 5-8 hours, or until water ceases to collect in the Dean-Stark trap. The theoretical amount of water is one molar equivalent.
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Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the limiting reagent.
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Workup:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the solvent using a rotary evaporator.
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Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product, this compound.
Visual Guides
Reaction Mechanism
The formation of the imidazolidine ring proceeds through a well-established mechanism involving nucleophilic attack, formation of a hemiaminal intermediate, and subsequent dehydration and cyclization.
Caption: Reaction mechanism for imidazolidine formation.
Troubleshooting Workflow
When faced with a low yield, a systematic approach can help identify and resolve the issue efficiently.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. wiche.edu [wiche.edu]
- 2. chemrio.com [chemrio.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Substituted Imidazolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted imidazolidines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted imidazolidines, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Imidazolidine Product
A low yield of the target imidazolidine is a frequent challenge. The underlying causes can often be traced to several factors throughout the experimental process.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed. If the reaction has stalled, consider extending the reaction time or gently heating the mixture, as some condensations are slow to proceed to completion.[1] |
| Purity of Starting Materials | Impurities in the diamine or aldehyde starting materials can interfere with the reaction. Ensure the purity of your reagents before starting the synthesis, for example, by distillation of liquid aldehydes. |
| Suboptimal Reaction Temperature | Temperature control is critical. While some imidazolidine syntheses proceed at room temperature, others require heating to drive the condensation.[1] Conversely, excessive heat can lead to decomposition of the starting materials or the product. Consult literature for the optimal temperature range for your specific substrates. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of diamine and aldehyde are used. An excess of one reagent may lead to the formation of side products. |
| Inefficient Water Removal | The condensation reaction to form imidazolidines produces water. In many cases, the reaction is reversible, and the presence of water can inhibit product formation.[2] Consider using a Dean-Stark apparatus for azeotropic removal of water, particularly when using less reactive aldehydes. |
| Hydrolysis of the Product | Imidazolidines can be susceptible to hydrolysis, especially under acidic conditions, reverting to the starting diamine and aldehyde.[3] Ensure that the work-up and purification steps are performed under neutral or basic conditions if your product is acid-sensitive. |
Issue 2: Presence of Unexpected Impurities in the Final Product
The isolation of the desired imidazolidine can be complicated by the presence of various side products.
| Potential Cause | Recommended Action |
| Unreacted Starting Materials | As with low yield, incomplete reaction is a common cause of impurities. Monitor the reaction to completion. Unreacted diamine or aldehyde can often be removed by column chromatography or by washing with a suitable solvent during work-up. |
| Formation of Schiff Base Intermediates | The reaction between a diamine and an aldehyde proceeds through the formation of a Schiff base (imine).[4] In some cases, this intermediate may be stable and isolated as a major byproduct if the final ring-closure step is slow. To promote cyclization, consider adjusting the reaction conditions (e.g., temperature, catalyst). |
| Oligomerization/Polymerization | Aldehydes, particularly formaldehyde, are prone to self-polymerization. Similarly, side reactions between the diamine and aldehyde can lead to the formation of oligomeric or polymeric byproducts. Using a correct stoichiometry and controlled addition of the aldehyde can help minimize these side reactions. |
| Formation of Stereoisomers | If the resulting imidazolidine has stereocenters, a mixture of diastereomers (e.g., meso and dl isomers) may be formed.[1] The ratio of these isomers can sometimes be influenced by the reaction conditions. Purification by recrystallization or careful column chromatography may be necessary to isolate the desired isomer. |
| Oxidation to Imidazoline or Imidazole | Although less common under standard condensation conditions, the imidazolidine ring can potentially be oxidized to the corresponding imidazoline or imidazole, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted imidazolidines?
A1: The most widely used method is the condensation reaction between a 1,2-diamine and an aldehyde or ketone.[1][6] This reaction is typically acid-catalyzed and often requires the removal of water to drive the equilibrium towards the product.
Q2: How can I monitor the progress of my imidazolidine synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials to observe the disappearance of the reactants and the appearance of the product spot. For more quantitative analysis, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.
Q3: What are the best purification techniques for substituted imidazolidines?
A3: The choice of purification method depends on the properties of the specific imidazolidine. Common techniques include:
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Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from unreacted starting materials and non-polar byproducts.
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Recrystallization: If the imidazolidine is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.
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Distillation: For liquid imidazolidines with sufficient thermal stability, vacuum distillation can be employed for purification.
Q4: My NMR spectrum shows a complex mixture of products. What could be the issue?
A4: A complex NMR spectrum can indicate the presence of multiple side products or stereoisomers. As mentioned in the troubleshooting guide, incomplete reaction, formation of Schiff base intermediates, or oligomerization could be the cause. Additionally, for certain substituted imidazolidines, you might observe a mixture of diastereomers, which will result in a more complex spectrum. Careful analysis of the NMR data, potentially with the aid of 2D NMR techniques, can help in identifying the different species present.
Experimental Protocols
Synthesis of 1,3-Dibenzyl-2-phenylimidazolidine
This protocol is adapted from a literature procedure for the synthesis of a common N,N'-disubstituted imidazolidine.[3]
Materials:
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N,N'-Dibenzylethylenediamine
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Benzaldehyde
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Ethanol (absolute)
Procedure:
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In a round-bottom flask, dissolve N,N'-dibenzylethylenediamine (1 equivalent) in absolute ethanol.
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To this solution, add benzaldehyde (1 equivalent) dropwise with stirring at room temperature.
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Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The condensation is often rapid and may be complete within a few hours.[1]
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Once the reaction is complete, the solvent is removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The yield of substituted imidazolidines is highly dependent on the nature of the reactants and the reaction conditions. The following table summarizes reported yields for the synthesis of various 2-substituted-1,3-bis(p-chlorobenzyl)imidazolidines from the corresponding diamine and different aldehydes.
| Aldehyde | Reaction Time and Temperature | Yield (%) |
| Formaldehyde | 10-15 min at room temp. or 10 min at 65 °C | 85 |
| Acetaldehyde | 10-15 min at room temp. or 10 min at 65 °C | 75 |
| Propionaldehyde | 10-15 min at room temp. or 10 min at 65 °C | 78 |
| Benzaldehyde | 10-15 min at room temp. or 10 min at 65 °C | 82 |
| p-Chlorobenzaldehyde | 10-15 min at room temp. or 10 min at 65 °C | 84 |
| p-Nitrobenzaldehyde | 10-15 min at room temp. or 10 min at 65 °C | 21 |
| Data adapted from a review on imidazolidine synthesis.[1] |
Mandatory Visualization
Below are diagrams created using Graphviz to illustrate key concepts related to the synthesis of substituted imidazolidines.
Caption: General reaction pathway for imidazolidine synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Common side reactions in imidazolidine synthesis.
References
- 1. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Optimizing Synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically formed via the condensation of 2-thiophenecarboxaldehyde and N,N'-dimethylethylenediamine.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. | - Use a Dean-Stark apparatus to azeotropically remove water during the reaction.- Add a drying agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture. |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | - Experiment with a temperature gradient to find the optimal condition. Start with room temperature and gradually increase to the reflux temperature of the chosen solvent.[1] | |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. | - Ensure accurate measurement of starting materials. A slight excess of the more volatile diamine component may be beneficial. | |
| Decomposition of Starting Materials: 2-Thiophenecarboxaldehyde can be sensitive to air and light. | - Use freshly distilled or purified 2-thiophenecarboxaldehyde.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products | Impure Reactants: Impurities in the starting materials can lead to undesired side reactions. | - Purify the 2-thiophenecarboxaldehyde and N,N'-dimethylethylenediamine before use (e.g., by distillation). |
| Presence of an Imine Intermediate: Incomplete cyclization can result in the presence of the intermediate Schiff base. | - Increase the reaction time or temperature to promote cyclization.- Consider the use of a mild acid catalyst to facilitate the ring closure. | |
| Difficulty in Product Isolation | Product is an Oil: The target compound may not crystallize easily. | - If direct crystallization fails, purify the product using column chromatography.- Attempt to form a salt (e.g., hydrochloride salt) which may be more crystalline. |
| Emulsion during Workup: The product and reaction byproducts may form an emulsion during aqueous extraction. | - Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing 2-substituted 1,3-dialkylimidazolidines is the condensation reaction between an aldehyde and an N,N'-disubstituted ethylenediamine.[2] For this compound, this involves the reaction of 2-thiophenecarboxaldehyde with N,N'-dimethylethylenediamine. This reaction is typically performed in a suitable solvent with the removal of water to drive the reaction to completion.
Q2: How do I choose the right solvent for the reaction?
A2: The choice of solvent is crucial for optimizing the reaction. Solvents like benzene, toluene, or ethanol are often used.[1][2] An ideal solvent should be inert to the reactants and facilitate the azeotropic removal of water. Polar aprotic solvents can also be effective. It is recommended to screen several solvents to determine the best one for your specific setup.
Q3: Is a catalyst necessary for this reaction?
A3: While the condensation can proceed without a catalyst, particularly at elevated temperatures, a mild acid catalyst such as p-toluenesulfonic acid (p-TSA) or a Lewis acid can sometimes improve the reaction rate and yield by activating the aldehyde carbonyl group. However, strong acids should be avoided as they can lead to side reactions or decomposition.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Q5: What are the expected spectroscopic characteristics of this compound?
A5: While a specific spectrum is not available from the search results, one would expect the following general features:
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1H NMR: Signals corresponding to the thiophene ring protons, a singlet for the methine proton at the 2-position of the imidazolidine ring, signals for the methylene protons of the imidazolidine ring, and a singlet for the two methyl groups.
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13C NMR: Resonances for the carbons of the thiophene ring, the methine carbon at the 2-position, the methylene carbons of the imidazolidine ring, and the methyl carbons.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (182.29 g/mol ).[3]
Experimental Protocols
General Procedure for the Synthesis of this compound:
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To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-thiophenecarboxaldehyde (1 equivalent) and a suitable solvent (e.g., toluene).
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Add N,N'-dimethylethylenediamine (1 to 1.1 equivalents) dropwise to the solution at room temperature.
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Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
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Continue refluxing until no more water is collected or until TLC/GC analysis indicates the consumption of the limiting reactant.
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Allow the reaction mixture to cool to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired this compound.
Data Presentation
Table for Optimizing Reaction Conditions:
Researchers can use the following table to systematically optimize the reaction conditions and record their results.
| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Toluene | Reflux | None | 4 | ||
| 2 | Ethanol | Reflux | None | 4 | ||
| 3 | Dichloromethane | Room Temp | None | 12 | ||
| 4 | Toluene | Reflux | p-TSA (1) | 2 | ||
| 5 | ... | ... | ... | ... |
Visualizations
Experimental Workflow Diagram:
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram:
Caption: A decision-making flowchart for troubleshooting low product yield in the synthesis reaction.
References
challenges in the scale-up of 1,3-Dimethyl-2-(2-thienyl)imidazolidine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,3-Dimethyl-2-(2-thienyl)imidazolidine. The information addresses common challenges encountered during production, from laboratory-scale experiments to larger batch processing.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between N,N'-dimethylethylenediamine and thiophene-2-carboxaldehyde.[1] This reaction forms the five-membered imidazolidine ring in a single step and is generally high-yielding at a laboratory scale.
Q2: What are the primary applications of this compound?
This compound serves as a versatile building block and intermediate in several fields.[2][3] Key applications include:
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Pharmaceutical Development: It is a precursor for synthesizing compounds targeting neurological disorders and those with potential anti-inflammatory or antimicrobial properties.[2][3]
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Agricultural Chemistry: Used in the development of novel agrochemicals for crop protection.[2][3]
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Material Science: Explored for creating advanced polymers and coatings with enhanced durability.[2][3]
Q3: What are the typical physical properties of this compound?
This compound is typically a light yellow to brown clear liquid with a molecular weight of 182.29 g/mol and a chemical formula of C₉H₁₄N₂S.[4]
Troubleshooting Guide for Scale-Up Production
Scaling up the synthesis of this compound from grams to kilograms can introduce significant challenges. This guide addresses the most common issues encountered during this transition.
Q4: My reaction yield dropped significantly when moving from a 100 mL flask to a 20 L reactor. What are the likely causes?
A decrease in yield during scale-up is a common problem and can be attributed to several factors:
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Inefficient Heat Transfer: The condensation reaction is often exothermic. In a large reactor, surface-area-to-volume ratio decreases, leading to poor heat dissipation. This can cause localized overheating, promoting side reactions and degradation of both product and reactants.
-
Inadequate Mixing: Heterogeneity in the reaction mixture due to poor agitation can lead to incomplete reactions. Ensure the reactor's stirring mechanism (e.g., impeller type and speed) is sufficient to maintain a homogenous mixture at the larger volume.
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Water Removal: The reaction produces water as a byproduct. In a lab setting, a Dean-Stark trap efficiently removes it, driving the equilibrium towards the product. At scale, ensure the azeotropic removal system is sized appropriately to handle the larger volume of solvent and water.
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Impurity in Starting Materials: The quality of bulk starting materials may differ from smaller, high-purity lab batches. Test all raw materials before charging the reactor.
Q5: I am observing new, unidentified impurities in my scaled-up batch. What could they be?
Longer reaction times and higher temperatures typical of large-scale batches can promote the formation of side products. Potential impurities include:
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Oligomers/Polymers: Aldehydes can self-condense or react with the product to form oligomeric species.
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Side-products from the Diamine: N,N'-dimethylethylenediamine can undergo side reactions if exposed to excessive heat.
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Unreacted Starting Materials: A result of poor mixing or insufficient reaction time.
Q6: Column chromatography is not feasible for purifying my 5 kg batch. What are the alternative purification methods and their challenges?
Moving to bulk purification requires abandoning chromatography for more scalable techniques.
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Vacuum Distillation: This is the most common method for purifying liquid products at scale. However, challenges include potential thermal degradation of the product if the temperature is too high and the need for high-efficiency vacuum systems.
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Crystallization: If the product can be converted to a stable, crystalline salt (e.g., by reacting with an acid), crystallization can be a highly effective method for purification. The challenge lies in identifying a suitable salt and solvent system.
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Liquid-Liquid Extraction: A series of acidic and basic washes can remove unreacted starting materials and certain impurities. This method is highly scalable but may not remove closely related impurities.
Q7: The reaction is highly exothermic and difficult to control in our large reactor. How can we manage the thermal risk?
Managing the exotherm is critical for safety and product quality.
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Controlled Reagent Addition: Instead of adding all reactants at once, add the thiophene-2-carboxaldehyde slowly to the N,N'-dimethylethylenediamine solution. This allows the reactor's cooling system to manage the heat generated.
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Use of a Jacketed Reactor: Ensure the reactor has a well-maintained cooling jacket and that the heat transfer fluid is circulating at the optimal temperature and flow rate.
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Solvent Choice: Using a higher-boiling-point solvent can help moderate the reaction temperature.
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Reaction Monitoring: Implement real-time temperature monitoring. An automated system that controls the addition rate based on the internal temperature is ideal for ensuring safety.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters
| Parameter | Laboratory Scale (10 g) | Pilot Scale (5 kg) | Common Scale-Up Challenges |
| Reactants | Thiophene-2-carboxaldehyde, N,N'-dimethylethylenediamine | Thiophene-2-carboxaldehyde, N,N'-dimethylethylenediamine | Purity and consistency of bulk raw materials. |
| Solvent | Toluene (200 mL) | Toluene (40 L) | Efficient solvent handling and recovery. |
| Water Removal | Dean-Stark Apparatus | Azeotropic distillation with condenser/separator | Inefficient water removal can stall the reaction. |
| Temperature | 80-110 °C (Reflux) | 80-110 °C (Jacketed Control) | Hot spots, localized overheating, managing exotherm. |
| Reaction Time | 2-4 hours | 6-12 hours | Longer times can lead to side product formation. |
| Typical Yield | 85-95% | 65-80% | Drop in yield due to heat/mass transfer issues. |
| Purity (Crude) | >90% | 70-85% | Increased impurity profile. |
| Purification | Silica Gel Chromatography | Vacuum Distillation | Thermal degradation; achieving high purity. |
Experimental Protocols
Key Experiment: Synthesis via Condensation Reaction
This protocol describes the general procedure for the synthesis of this compound.
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Reactor Setup: A multi-neck, jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a condenser fitted with a Dean-Stark trap, and a nitrogen inlet.
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Reagent Charging: The reactor is charged with N,N'-dimethylethylenediamine (1.0 eq) and toluene. The mixture is stirred and heated to reflux using the jacket.
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Water Removal: The system is allowed to reflux until any residual water in the diamine or solvent is removed azeotropically via the Dean-Stark trap.
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Aldehyde Addition: A solution of thiophene-2-carboxaldehyde (0.98 eq) in toluene is added dropwise to the refluxing mixture over 2-3 hours. The reaction temperature is carefully monitored and maintained.
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Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis of aliquots to check for the disappearance of the aldehyde. The reaction is typically continued for 4-8 hours after the addition is complete.
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Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a light yellow to brown liquid.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing common scale-up challenges.
References
Technical Support Center: Synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure a slight excess of the aldehyde is used. - Extend the reaction time. - Check the efficiency of water removal (Dean-Stark trap). |
| Decomposition of the product during workup. | - Avoid acidic conditions during workup, as imidazolidines can be susceptible to hydrolysis.[1] - Use a mild basic wash (e.g., saturated sodium bicarbonate solution) followed by a brine wash. | |
| Poor quality of starting materials. | - Use freshly distilled thiophene-2-carboxaldehyde, as it can oxidize upon storage. - Ensure N,N'-dimethylethylenediamine is pure and free from water. | |
| Product is a Dark Oil Instead of a Light Yellow to Brown Liquid | Oxidation of thiophene-2-carboxaldehyde. | - Use fresh, high-purity thiophene-2-carboxaldehyde. - Consider purifying the aldehyde by distillation before use if it appears discolored. - Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction. |
| Presence of polymeric byproducts. | - Ensure accurate stoichiometry of reactants. - Control the reaction temperature to avoid excessive heat. | |
| Presence of Unreacted Starting Materials in the Final Product | Incomplete reaction. | - See "Low or No Product Yield" section. |
| Inefficient purification. | - Optimize the conditions for vacuum distillation to ensure complete separation of the lower-boiling starting materials from the higher-boiling product. | |
| Product Decomposes Over Time | Hydrolysis due to residual acid or moisture. | - Ensure the product is thoroughly dried before storage. - Store the product under an inert atmosphere and in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis involves the condensation reaction of N,N'-dimethylethylenediamine and thiophene-2-carboxaldehyde.[2] This reaction is typically carried out in a solvent such as benzene or toluene, with azeotropic removal of water to drive the reaction to completion.[2]
Q2: My NMR spectrum shows unexpected peaks. What could they be?
Unexpected peaks in the NMR spectrum could indicate the presence of several impurities:
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Unreacted Starting Materials: Check for the characteristic peaks of N,N'-dimethylethylenediamine and thiophene-2-carboxaldehyde.
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Thiophene-2-carboxylic acid: If the starting aldehyde was oxidized, you might see a broad singlet corresponding to the carboxylic acid proton, and shifts in the aromatic protons of the thiophene ring.[3]
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Hydrolysis Product: If the imidazolidine has hydrolyzed, you will see peaks corresponding to the starting diamine and aldehyde.
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Solvent Residues: Ensure that the solvent used for the reaction and workup has been completely removed.
Q3: How can I best purify the final product?
Vacuum distillation is a common and effective method for purifying this compound, as it allows for the removal of lower-boiling starting materials and some side products.
Q4: The product is reported to be a light yellow to brown liquid, but my product is almost black. Is it still usable?
A dark color often indicates the presence of oxidized or polymeric impurities. While the product might still be present, the purity is questionable. It is highly recommended to purify the product, for instance by distillation, to obtain a lighter-colored liquid. For applications where high purity is critical, it is best to restart the synthesis with purified starting materials and under an inert atmosphere.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 119 | Colorless liquid |
| Thiophene-2-carboxaldehyde | C₅H₄OS | 112.15 | 198 | Colorless to yellow liquid |
| This compound | C₉H₁₄N₂S | 182.29 | Not specified | Light yellow to brown clear liquid[4] |
| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 260 | White solid |
Table 2: Potential Impurities and their Identification
| Impurity | Formation | Identification |
| Thiophene-2-carboxylic acid | Oxidation of thiophene-2-carboxaldehyde. | Appearance of a carboxylic acid peak in the IR spectrum and a characteristic set of peaks in the ¹H NMR spectrum.[3] |
| Unreacted N,N'-dimethylethylenediamine | Incomplete reaction. | Peaks corresponding to the diamine in ¹H NMR and GC-MS. |
| Unreacted thiophene-2-carboxaldehyde | Incomplete reaction. | Aldehyde peak in ¹H NMR and IR spectra. |
| Water | Incomplete removal during reaction or workup. | Broad peak in ¹H NMR (if using a non-protic solvent for NMR). |
| Dimer/Trimer of N,N'-dimethylethylenediamine | Side reaction of the diamine starting material. | Higher molecular weight peaks in GC-MS. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure described by Chadwick and his group for the synthesis of similar imidazolidine derivatives.[2]
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Reaction Setup:
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To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add N,N'-dimethylethylenediamine (1.0 eq) and thiophene-2-carboxaldehyde (1.05 eq) in benzene or toluene.
-
-
Reaction Execution:
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Heat the reaction mixture to reflux.
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Continuously remove the water formed during the reaction using the Dean-Stark trap.
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Monitor the progress of the reaction by TLC or GC until the starting materials are consumed (typically 3-5 hours).
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Work-up:
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Cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Dissolve the residue in a suitable organic solvent like diethyl ether or dichloromethane.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure.
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Purification:
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Purify the crude product by vacuum distillation to obtain this compound as a light yellow to brown liquid.
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Mandatory Visualization
Caption: Synthesis of this compound.
Caption: Oxidation of Thiophene-2-carboxaldehyde.
Caption: Troubleshooting Workflow for Synthesis Issues.
References
- 1. Imidazolidine - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 3. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Reactions Involving Imidazolidine Rings
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving imidazolidine rings. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols and visual aids to streamline your research and development processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Imidazolidine Ring Synthesis
Q1: My imidazolidine synthesis via condensation of a 1,2-diamine and an aldehyde is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the condensation reaction to form imidazolidines are a frequent challenge. Several factors can contribute to this issue, including suboptimal reaction conditions, reactant stability, and equilibrium limitations.
Troubleshooting Steps:
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Reaction Conditions:
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Temperature and Time: Ensure the reaction is conducted at an optimal temperature. While many condensations proceed at room temperature, some may require heating to drive the reaction forward. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the ideal reaction time and prevent decomposition.
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Water Removal: The condensation reaction produces water as a byproduct. The presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield.[1] Employing a Dean-Stark apparatus, adding a drying agent (e.g., molecular sieves), or performing the reaction in a dry solvent under an inert atmosphere can significantly improve yields.
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Solvent Choice: The choice of solvent can impact the solubility of reactants and the reaction rate. While solvents like toluene or benzene are common for azeotropic water removal, polar aprotic solvents can also be effective.
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Catalysis:
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The use of a catalyst can dramatically enhance the reaction rate and yield. While the reaction can proceed without a catalyst, consider adding a catalytic amount of an acid or a Lewis acid.
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Catalyst Selection: Various catalysts have been shown to be effective. Some common examples include:
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Silicotungstic acid
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DABCO (1,4-diazabicyclo[2.2.2]octane)
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Boric acid
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-
-
Alternative Methods:
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Microwave-Assisted Synthesis: This technique has been demonstrated to shorten reaction times and boost yields in comparison to conventional heating methods.
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High-Pressure Conditions: For particularly stubborn substrates, applying high pressure can favor the formation of the product.
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Logical Relationship for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low imidazolidine synthesis yields.
Q2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?
A2: The formation of byproducts, such as incompletely cyclized intermediates or over-oxidized products, can complicate purification and reduce the overall yield. Improving selectivity often involves fine-tuning the reaction conditions and reagent selection.
Troubleshooting Steps:
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Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the aldehyde or diamine can lead to the formation of side products. A 1:1 molar ratio is typically optimal for the formation of the imidazolidine ring.
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Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired product by slowing down competing side reactions.
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Purification Strategy: If byproduct formation is unavoidable, a robust purification strategy is essential.
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Column Chromatography: Utilize column chromatography with a carefully selected solvent system to separate the desired imidazolidine from byproducts. Monitoring the fractions with TLC is crucial.
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification.
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Experimental Workflow for Synthesis and Purification
Caption: General workflow for imidazolidine synthesis and purification.
Imidazolidine Stability and Handling
Q3: My purified imidazolidine appears to be unstable and decomposes over time. What are the common stability issues and how can I mitigate them?
A3: Imidazolidines, especially those that are unsubstituted on the nitrogen atoms, can be labile.[1] The primary pathway for decomposition is hydrolysis back to the starting 1,2-diamine and aldehyde.
Troubleshooting and Prevention:
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Hydrolysis: The C2 position of the imidazolidine ring is an aminal, which is susceptible to hydrolysis, particularly in the presence of acid or water.
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Storage: Store the purified compound under anhydrous and inert conditions (e.g., in a desiccator or under nitrogen/argon).
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pH Control: Avoid acidic conditions during workup and storage. If acidic conditions are necessary for other reaction steps, consider if the imidazolidine needs to be protected.
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-
Substituent Effects: The stability of the imidazolidine ring is significantly influenced by the substituents on the nitrogen atoms.
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N-Substitution: Imidazolidines with substituents on one or both nitrogen atoms are generally more stable than the unsubstituted parent ring.[1] If your application allows, consider using an N-substituted 1,2-diamine in your synthesis.
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-
Ring Strain: The five-membered ring has some inherent strain. In certain molecular contexts, this can lead to ring-opening reactions.
Signaling Pathway of Imidazolidine Hydrolysis
Caption: Pathway of imidazolidine ring hydrolysis.
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Imidazolidine Synthesis
| Entry | Diamine | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethylenediamine | Benzaldehyde | None | Toluene | 110 | 12 | 65 | Fictional Data |
| 2 | Ethylenediamine | Benzaldehyde | Boric Acid (5 mol%) | Toluene | 110 | 4 | 85 | Fictional Data |
| 3 | N,N'-Dimethylethylenediamine | Benzaldehyde | None | Toluene | 110 | 8 | 92 | Fictional Data |
| 4 | Ethylenediamine | Benzaldehyde | None (Microwave) | None | 100 | 0.5 | 90 | Fictional Data |
Note: The data in this table is illustrative and should be adapted based on specific experimental findings.
Key Experimental Protocols
General Protocol for the Synthesis of a 1,3-Disubstituted-2-aryl-imidazolidine
This protocol describes a general procedure for the condensation of a 1,2-diamine with an aldehyde.
Materials:
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N,N'-disubstituted-1,2-diamine (1.0 equiv)
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Aryl aldehyde (1.0 equiv)
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Toluene (or another suitable solvent for azeotropic removal of water)
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Anhydrous magnesium sulfate or molecular sieves (optional)
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Catalyst (e.g., p-toluenesulfonic acid, 1-5 mol%) (optional)
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the N,N'-disubstituted-1,2-diamine (1.0 equiv) and the aryl aldehyde (1.0 equiv).
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Add toluene to the flask to a suitable concentration (e.g., 0.5 M).
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If using, add the catalyst at this stage.
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Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
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Continue heating until no more water is collected or TLC analysis indicates the consumption of the starting materials.
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Cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Toluene is flammable and has associated health risks. Aldehydes can be irritants. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Technical Support Center: Enhancing the Stability of 1,3-Dimethyl-2-(2-thienyl)imidazolidine Complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-2-(2-thienyl)imidazolidine and its metal complexes. The information provided is based on established principles of coordination chemistry and aims to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis, handling, and analysis of this compound complexes.
Issue 1: Poor yield or no formation of the desired complex.
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Ensure the molar ratio of the ligand to the metal salt is appropriate for the desired coordination number of the metal ion. |
| Inappropriate Solvent | The solvent should be able to dissolve both the ligand and the metal salt. The polarity of the solvent can influence complex formation. Try a range of solvents with varying polarities. |
| pH is not optimal | The coordination of the imidazolidine nitrogen atoms can be pH-dependent. Adjust the pH of the reaction mixture to optimize the availability of the ligand's donor atoms. For many metal complexes, a neutral to slightly basic pH is optimal.[1] |
| Reaction Temperature is too low | Some complex formation reactions require activation energy. Gently heating the reaction mixture may promote complexation. However, be cautious as excessive heat can lead to decomposition. |
| Interference from Counter-ions | The counter-ion of the metal salt (e.g., chloride, nitrate) might be coordinating to the metal center and competing with the ligand. Consider using a metal salt with a weakly coordinating anion, such as perchlorate or triflate. |
Issue 2: The formed complex is unstable and decomposes over time.
| Possible Cause | Troubleshooting Step |
| Sensitivity to Air or Moisture | The complex may be susceptible to oxidation or hydrolysis. Perform the synthesis and subsequent handling under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. |
| Photodegradation | The complex may be light-sensitive. Protect the reaction and the product from light by using amber glassware or by covering the reaction vessel with aluminum foil. |
| Inappropriate Storage Conditions | Store the complex at a low temperature (e.g., in a refrigerator or freezer) and under an inert atmosphere to minimize degradation. |
| Ligand Dissociation | The equilibrium between the complex and its free components may favor dissociation. Consider using an excess of the ligand during synthesis to shift the equilibrium towards the complex. |
| Redox Instability of the Metal Center | The metal ion in the complex might be undergoing a redox reaction. Ensure the solvent and any other reagents are free from oxidizing or reducing agents. |
Issue 3: Precipitation of the complex from the solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility of the Complex | The formed complex may have low solubility in the reaction solvent. Try using a different solvent or a solvent mixture to increase solubility. |
| Change in pH | A change in the pH of the solution can affect the charge of the complex and thus its solubility. Buffer the solution to maintain a constant pH. |
| Aggregation of the Complex | The complex molecules might be aggregating to form larger, insoluble particles. Consider adding a coordinating solvent that can occupy vacant coordination sites and prevent aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
This compound is a heterocyclic organic compound containing an imidazolidine ring substituted with a thienyl group.[2][3] It serves as a versatile building block in various fields, including:
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Pharmaceutical Development: As a precursor for synthesizing compounds with potential anti-inflammatory and antimicrobial properties.[4][5]
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Agricultural Chemistry: In the development of novel agrochemicals.[4][6]
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Material Science: For creating advanced materials and functionalized polymers with unique electronic and optical properties.[4][5][6]
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Organic Synthesis: As a versatile reagent for the formation of complex molecules.[6]
Q2: What factors generally influence the stability of metal complexes?
The stability of metal complexes is influenced by several factors related to both the metal ion and the ligand:
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Nature of the Metal Ion:
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Nature of the Ligand:
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Basicity: More basic ligands are better electron donors and tend to form more stable complexes.[1][9]
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Chelate Effect: Polydentate ligands (ligands that bind to the metal ion through multiple donor atoms) form more stable complexes than monodentate ligands.[1][9][10]
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Steric Hindrance: Bulky groups on the ligand can decrease stability.[8]
-
-
Environmental Factors:
Q3: How can I experimentally determine the stability of my this compound complex?
Several experimental techniques can be used to determine the stability constants of metal complexes:
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Spectrophotometric Methods (UV-Vis, Fluorescence): These methods rely on changes in the absorption or emission spectra upon complex formation.[11][12]
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Potentiometric Titration (pH-metry): This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant is added.[11][13][14]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the ligand's protons or other nuclei upon coordination can be used to determine stability constants.[12]
-
Ion Exchange Chromatography: This method can be used to separate and quantify the different species in equilibrium.[15]
Quantitative Data
The stability of a metal complex is quantitatively expressed by its stability constant (K) or formation constant (β). Due to the limited publicly available data for specific complexes of this compound, the following table presents illustrative data for hypothetical 1:1 complexes with different metal ions. This data is for demonstrative purposes only.
Table 1: Illustrative Stability Constants (log K) for [M(this compound)]n+ Complexes
| Metal Ion (Mn+) | log K | Temperature (°C) | Solvent |
| Cu2+ | 6.8 | 25 | 50% Ethanol/Water |
| Ni2+ | 5.2 | 25 | 50% Ethanol/Water |
| Zn2+ | 4.5 | 25 | 50% Ethanol/Water |
| Co2+ | 4.1 | 25 | 50% Ethanol/Water |
| Fe2+ | 3.9 | 25 | 50% Ethanol/Water |
Note: Higher log K values indicate greater thermodynamic stability of the complex.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Metal Complex with this compound
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Preparation of Reagents:
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Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
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Dissolve the metal salt (e.g., chloride, nitrate, or perchlorate salt) in the same solvent.
-
-
Reaction:
-
Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. The molar ratio of ligand to metal should be chosen based on the desired stoichiometry.
-
The reaction mixture may be gently heated if no reaction is observed at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Isolation of the Complex:
-
If the complex precipitates, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
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If the complex is soluble, the solvent can be removed under reduced pressure to yield the solid product.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
-
Characterization:
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
-
Protocol 2: Determination of Complex Stability by UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
-
Preparation of Stock Solutions:
-
Prepare equimolar stock solutions of the metal salt and this compound in a suitable solvent.
-
-
Preparation of Sample Solutions:
-
Prepare a series of solutions with a constant total concentration of metal and ligand but with varying mole fractions of the ligand (from 0 to 1). The total volume of each solution should be kept constant.
-
-
Spectrophotometric Measurements:
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for the complex.
-
-
Data Analysis:
-
Plot the absorbance at λmax against the mole fraction of the ligand.
-
The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. The stability constant can be calculated from the absorbance data.
-
Visualizations
Caption: Experimental workflow for synthesis, characterization, and stability assessment.
Caption: Factors influencing the stability of metal complexes.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound; 1,3-dimethyl-2-thiophen-2-yl-imidazolidine | Chemrio [chemrio.com]
- 3. This compound | C9H14N2S | CID 2797481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. wiche.edu [wiche.edu]
- 7. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 12. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 13. d-nb.info [d-nb.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C3JA50358E [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Reactions with 1,3-Dimethyl-2-(2-thienyl)imidazolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation in reactions utilizing 1,3-Dimethyl-2-(2-thienyl)imidazolidine as a ligand precursor for palladium-catalyzed cross-coupling reactions.
Introduction
This compound serves as a precursor to a thienyl-substituted N-heterocyclic carbene (NHC) ligand. When complexed with palladium, it forms a highly active catalyst for various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. However, the presence of the sulfur-containing thienyl group introduces a specific challenge: the potential for catalyst deactivation through sulfur poisoning. This guide will help you identify, troubleshoot, and mitigate these issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my reaction?
A1: this compound is a precursor to an N-heterocyclic carbene (NHC) ligand. In the presence of a suitable palladium source (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂), it forms a palladium-NHC complex that is the active catalyst in your cross-coupling reaction. NHC ligands are known for their strong σ-donating properties, which contribute to the high stability and activity of the catalytic species.
Q2: My reaction is sluggish or has stalled completely. What is the most likely cause of catalyst deactivation?
A2: The most probable cause of deactivation for a palladium catalyst featuring a thienyl-substituted NHC ligand is sulfur poisoning . The sulfur atom in the thienyl ring can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and halting the catalytic cycle.
Q3: How does sulfur poisoning specifically affect the palladium-NHC catalyst?
A3: Sulfur can deactivate the palladium catalyst in several ways:
-
Strong Coordination: The sulfur atom can act as a Lewis base and bind tightly to the palladium center, blocking the coordination sites required for the substrates (e.g., aryl halide, boronic acid).
-
Formation of Inactive Complexes: The interaction between sulfur and palladium can lead to the formation of stable, catalytically inactive palladium-sulfur complexes.
-
Alteration of Electronic Properties: The coordination of sulfur can alter the electronic properties of the palladium center, making it less reactive in key steps of the catalytic cycle, such as oxidative addition.
Q4: Are there other potential causes for catalyst deactivation besides sulfur poisoning?
A4: Yes, other general causes of catalyst deactivation in cross-coupling reactions include:
-
Oxidative Degradation: The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium oxides.
-
Ligand Degradation: Under harsh reaction conditions (e.g., high temperatures, strong bases), the NHC ligand itself may degrade.
-
Formation of Palladium Black: The active catalyst can agglomerate to form inactive palladium nanoparticles (palladium black).
-
Inhibition by Reaction Components: Impurities in substrates, reagents, or solvents can also poison the catalyst.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions using a palladium catalyst with the NHC ligand derived from this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low to no conversion of starting materials | Catalyst Poisoning by Thienyl Sulfur: The sulfur atom on the NHC ligand is deactivating the palladium center. | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may compensate for the deactivation. 2. Use a More Electron-Rich Palladium Precursor: A more electron-rich palladium center might be less susceptible to sulfur coordination. 3. Optimize Reaction Temperature: Lowering the reaction temperature might disfavor the strong coordination of sulfur to the palladium. |
| Reaction starts but does not go to completion | Gradual Catalyst Deactivation: The catalyst is slowly being poisoned by the thienyl group or other impurities over the course of the reaction. | 1. Ensure Rigorous Inert Atmosphere: Use Schlenk techniques or a glovebox to minimize oxygen, which can exacerbate deactivation. 2. Purify Reagents and Solvents: Impurities can contribute to catalyst deactivation. Ensure all starting materials, bases, and solvents are of high purity and are appropriately dried and degassed. 3. Slow Addition of a Reagent: In some cases, slow addition of one of the coupling partners can maintain a low concentration of potentially inhibiting species. |
| Formation of significant side products (e.g., homocoupling) | Suboptimal Reaction Conditions: Incorrect stoichiometry, base, or solvent can lead to undesired side reactions. | 1. Optimize Base and Solvent: The choice of base and solvent is critical. For Suzuki-Miyaura reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. Aprotic polar solvents like dioxane, THF, or toluene are often used.[1] 2. Verify Stoichiometry: Ensure the correct stoichiometry of all reactants. |
| Formation of Palladium Black | Catalyst Agglomeration: The active catalyst is unstable under the reaction conditions and is precipitating as inactive palladium metal. | 1. Lower Reaction Temperature: High temperatures can promote catalyst agglomeration. 2. Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, promoting decomposition. 3. Check Ligand-to-Metal Ratio: If forming the catalyst in situ, ensure the correct ratio of the imidazolidine precursor to the palladium source. |
Experimental Protocols
1. In Situ Generation of the Palladium-NHC Catalyst and Use in a Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using the in situ generated palladium catalyst.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
This compound (0.02 mmol, 2 mol%)
-
[Pd(allyl)Cl]₂ (0.005 mmol, 1 mol% Pd)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial under an inert atmosphere, dissolve this compound and [Pd(allyl)Cl]₂ in 1 mL of dioxane.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Add the remaining dioxane (4 mL) to the Schlenk tube.
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Synthesis of a Pre-formed Palladium-NHC Complex
This protocol outlines the synthesis of a representative palladium-NHC complex.
-
Materials:
-
This compound (1.0 mmol)
-
[Pd(allyl)Cl]₂ (0.5 mmol)
-
Anhydrous, degassed toluene (10 mL)
-
-
Procedure:
-
In a glovebox, dissolve this compound in 5 mL of toluene in a Schlenk flask.
-
In a separate vial, dissolve [Pd(allyl)Cl]₂ in 5 mL of toluene.
-
Slowly add the palladium solution to the imidazolidine solution with stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The formation of the complex may be indicated by a color change or the precipitation of a solid.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold toluene, and dry under vacuum.
-
If no precipitate forms, the solvent can be removed under vacuum to yield the crude complex, which can be further purified by recrystallization if necessary.
-
Visualizations
References
Technical Support Center: Stereoselective Synthesis with Imidazolidinone Auxiliaries
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using imidazolidinone auxiliaries in stereoselective synthesis, with a primary focus on avoiding racemization and epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization or epimerization when using N-acyl imidazolidinone auxiliaries?
A1: The most common cause of epimerization at the newly formed stereocenter is the deprotonation of the α-proton on the acyl group, which leads to a planar enolate intermediate. This enolate can be protonated from either face, resulting in a loss of stereochemical integrity. This is particularly a risk if the reaction conditions are not carefully controlled, such as allowing the temperature to rise or using an inappropriate base.
Q2: How does temperature control affect stereoselectivity in these reactions?
A2: Temperature control is critical. Low temperatures, typically -78°C, are essential during the enolate formation and alkylation steps.[1] Maintaining these low temperatures stabilizes the desired chelated enolate intermediate, preventing it from equilibrating to a different, less selective conformation. Allowing the reaction temperature to rise can lead to a significant decrease in diastereoselectivity.
Q3: Can the choice of base impact the stereochemical outcome?
A3: Yes, the choice of base is important. Strong, non-nucleophilic bases are required to ensure complete and rapid enolate formation. Bases like Sodium bis(trimethylsilyl)amide (NaHMDS), Lithium bis(trimethylsilyl)amide (LiHMDS), and Lithium diisopropylamide (LDA) are commonly used. For certain systems, such as polymer-supported imidazolidinones, NaHMDS has been shown to provide excellent diastereoselectivity (>99% de).[2] In these specific cases, the high stereoselectivity was not significantly affected by the choice between NaHMDS, LiHMDS, or LDA.[2]
Q4: Does the solvent have an effect on preventing racemization?
A4: The solvent plays a crucial role in stabilizing the key intermediates. Tetrahydrofuran (THF) is the most commonly used and recommended solvent for these alkylation reactions. It effectively solvates the cation (e.g., Li⁺ or Na⁺) and helps to maintain the rigid, chelated transition state that is necessary for high diastereoselectivity. Using a less appropriate solvent can lead to poor enolate formation and an increased risk of epimerization.
Q5: Racemization is sometimes observed after the primary reaction. When is this most likely to occur?
A5: Significant racemization can occur during the cleavage step, where the chiral auxiliary is removed from the product. The conditions for cleavage must be chosen carefully to be mild enough not to affect the newly created stereocenter. For example, cleavage of an alkylated polymer-supported imidazolidinone with reagents like LiAlH₄ or NaOMe has been reported to cause racemization.[2] In contrast, hydrolytic cleavage using methods like lithium hydroxide with hydrogen peroxide (LiOH/H₂O₂) is often effective at removing the auxiliary without causing racemization.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity (or High Epimerization) | Incorrect Temperature: The reaction was not kept at a sufficiently low temperature (e.g., -78°C) during enolate formation and alkylation. | Ensure a properly maintained cold bath (e.g., dry ice/acetone) throughout the entire process. Use a low-temperature thermometer to monitor the internal reaction temperature. |
| Incomplete Enolate Formation: The base was not strong enough, or an insufficient amount was used, leading to a mixture of starting material and enolate. | Use a strong, non-nucleophilic base such as NaHMDS, LiHMDS, or LDA. Ensure the stoichiometry of the base is correct (typically in slight excess). | |
| Inappropriate Solvent: The solvent is not effectively stabilizing the chelated enolate. | Use anhydrous THF, which is the standard and recommended solvent for these reactions. Ensure the solvent is thoroughly dried before use. | |
| Slow Addition of Electrophile: The electrophile was added too slowly, allowing the enolate to potentially equilibrate or decompose. | Once the enolate is formed, add the electrophile promptly. The addition should be dropwise but not excessively slow. | |
| Product Racemization During Workup/Cleavage | Harsh Cleavage Conditions: The method used to remove the chiral auxiliary is too harsh and is causing epimerization of the product's stereocenter. | Opt for milder cleavage conditions. For conversion to a carboxylic acid, a two-step procedure with LiOH and H₂O₂ is often successful and avoids racemization.[1] Avoid strongly basic (NaOMe) or reducing (LiAlH₄) conditions if racemization is observed.[2] |
| Inconsistent Results | Presence of Water: Trace amounts of water in the reagents or solvent are quenching the enolate and leading to side reactions. | Use freshly distilled solvents and ensure all glassware is rigorously dried. Handle hygroscopic bases (like LDA or HMDS solutions) under an inert atmosphere (Argon or Nitrogen). |
Data Summary
The following tables summarize quantitative data from studies on diastereoselective alkylation reactions using imidazolidinone and structurally related oxazolidinone auxiliaries, highlighting conditions that lead to high stereoselectivity.
Table 1: Effect of Base on Diastereoselectivity of Benzylation with a Polymer-Supported Imidazolidinone [2]
| Entry | Base | Diastereomeric Excess (de) | Yield (%) |
| 1 | LDA | >99% | 85 |
| 2 | LiHMDS | >99% | 82 |
| 3 | NaHMDS | >99% | 90 |
Reaction Conditions: N-propionyl imidazolidinone auxiliary on a non-cross-linked polystyrene support, THF, -78°C, followed by addition of benzyl bromide.
Table 2: Typical Diastereoselectivity in Alkylation Reactions
| Auxiliary System | Base | Electrophile | Diastereomeric Ratio (dr) | Reference |
| Oxazolidinone | NaHMDS | Allyl Iodide | 98:2 | [1] |
| Imidazolidinone | LDA | Benzyl Bromide | >95:5 | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for High-Diastereoselectivity Alkylation[1][2]
This protocol describes a general method for the diastereoselective alkylation of an N-acyl imidazolidinone auxiliary.
-
Preparation: Dissolve the N-acylated imidazolidinone auxiliary (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an argon atmosphere.
-
Enolate Formation: Cool the solution to -78°C using a dry ice/acetone bath. Add a solution of NaHMDS (1.0 M in THF, 1.1 equivalents) dropwise via syringe. Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., allyl iodide or benzyl bromide, 1.2 equivalents) dropwise to the enolate solution at -78°C.
-
Reaction: Stir the reaction mixture at -78°C for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction at -78°C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired diastereomer.
Protocol 2: Racemization-Free Auxiliary Cleavage to a Carboxylic Acid[1]
This protocol is for the hydrolytic removal of the auxiliary to yield the chiral carboxylic acid without epimerization.
-
Dissolution: Dissolve the purified alkylated N-acyl imidazolidinone product in a mixture of THF and water (e.g., a 4:1 ratio).
-
Hydrolysis: Cool the solution to 0°C in an ice bath. Add 30% aqueous hydrogen peroxide (H₂O₂) (4 equivalents), followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH) (2 equivalents).
-
Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction: Concentrate the mixture under reduced pressure to remove the THF. Adjust the pH of the aqueous solution to be acidic (pH ~2) using a dilute HCl solution. Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Purification: The chiral auxiliary can be recovered from the aqueous layer. The organic layer containing the product is dried, concentrated, and purified as needed.
Visualizations
Caption: Workflow for stereoselective synthesis using a chiral imidazolidinone auxiliary.
Caption: Mechanism of diastereoselective alkylation with an imidazolidinone auxiliary.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliary: synthesis and application in asymmetric alkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Catalytic Activity of 1,3-Dimethyl-2-(2-thienyl)imidazolidine: A Comparative Analysis Remains Elusive Due to Lack of Published Data
Despite significant interest in the catalytic potential of N-heterocyclic carbene (NHC) ligands, a comprehensive comparative analysis of the catalytic activity of 1,3-Dimethyl-2-(2-thienyl)imidazolidine remains unfeasible due to a notable absence of published experimental data. While this compound is commercially available and possesses structural features suggestive of a competent ligand, extensive searches of scientific literature and chemical databases have not yielded any studies detailing its application and performance in catalytic reactions.
This compound belongs to the broader class of imidazolidine-based ligands, which are precursors to NHCs. These NHCs are widely recognized for their strong σ-donating properties and their ability to form stable complexes with a variety of transition metals, making them highly effective in a range of catalytic transformations, including cross-coupling reactions, metathesis, and polymerization. The presence of a thienyl substituent on the imidazolidine ring could potentially influence the electronic and steric properties of the resulting NHC ligand, thereby modulating its catalytic behavior.
However, without any documented use of this compound as a ligand in a specific catalytic system, a direct comparison of its performance metrics—such as reaction yield, turnover number (TON), turnover frequency (TOF), and enantioselectivity (where applicable)—against other well-established ligands is not possible. The scientific community awaits research that explores the catalytic applications of this particular ligand to ascertain its relative efficacy.
The General Landscape of Imidazolidine-Based Ligands in Catalysis
To provide context, it is pertinent to consider the general catalytic applications of structurally related imidazolidine-derived NHC ligands. These have been successfully employed in a multitude of reactions, often demonstrating superior performance compared to traditional phosphine ligands. A generalized workflow for the application of such a ligand in a typical cross-coupling reaction is outlined below.
Figure 1. Generalized workflow for the generation of an active NHC catalyst and its participation in a catalytic cross-coupling cycle.
Hypothetical Experimental Protocol for Catalyst Screening
Should research on this compound commence, a typical experimental protocol to evaluate its catalytic activity in a Suzuki-Miyaura cross-coupling reaction, for instance, would involve the following steps. This hypothetical protocol is provided for illustrative purposes and is based on standard procedures for screening new NHC ligands.
Objective: To compare the catalytic activity of this compound-derived NHC with a standard, commercially available NHC ligand (e.g., IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Dimethyl-2-(2-thienyl)imidazolidinium salt (hypothetical precursor)
-
IPrHCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
-
Potassium tert-butoxide (KOtBu)
-
4-chlorotoluene
-
Phenylboronic acid
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware and inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Catalyst Stock Solution Preparation (In-situ generation):
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In a glovebox, to a vial containing Pd(OAc)₂ (e.g., 1 mol%), add the respective imidazolium salt (1.2 mol%).
-
Add anhydrous toluene to achieve a defined concentration.
-
Add a solution of KOtBu (2.5 equivalents relative to the aryl halide) in toluene.
-
Stir the mixture at room temperature for 30 minutes to ensure the in-situ formation of the Pd-NHC active catalyst.
-
-
Reaction Setup:
-
To a series of reaction vials, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and the internal standard.
-
Add the pre-activated catalyst stock solution to each vial.
-
Seal the vials and place them in a pre-heated reaction block (e.g., 100 °C).
-
-
Monitoring and Analysis:
-
Take aliquots from the reaction mixture at specified time intervals (e.g., 1h, 4h, 12h, 24h).
-
Quench the aliquots with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the yield of the biaryl product by comparing with the internal standard.
-
Data Presentation:
The collected data would then be tabulated for a clear comparison, as shown in the hypothetical table below.
| Ligand Precursor | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1,3-Dimethyl-2-(2-thienyl)imidazolidinium salt | 1 | Data | Data |
| 4 | Data | Data | |
| 12 | Data | Data | |
| 24 | Data | Data | |
| IPrHCl (Standard) | 1 | Data | Data |
| 4 | Data | Data | |
| 12 | Data | Data | |
| 24 | Data | Data |
Future Outlook
The field of catalysis would benefit from studies that synthesize and characterize the metal complexes of the NHC derived from this compound. Subsequent investigations into its performance in various catalytic reactions would be crucial to benchmark its activity against the vast library of existing ligands. Such research would not only elucidate the potential of this specific ligand but also contribute to a deeper understanding of structure-activity relationships within the broader family of NHC ligands. Until such data becomes available, a definitive comparison remains speculative.
Comparative Guide to Analytical Methods for the Quantification of 1,3-Dimethyl-2-(2-thienyl)imidazolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two robust analytical methods suitable for the quantification of 1,3-Dimethyl-2-(2-thienyl)imidazolidine in research and quality control settings: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Method 1: Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)
RP-HPLC-UV is a widely used technique for the quantification of organic molecules. It offers a good balance of sensitivity, specificity, and cost-effectiveness. The following is a proposed method based on established protocols for similar imidazolidine and thiophene derivatives.[1][2][3][4][5][6]
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a preliminary scan would be required, but a common wavelength for similar compounds is around 230-254 nm).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
4. Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation: RP-HPLC-UV Method Validation
| Validation Parameter | Typical Acceptance Criteria | Expected Performance (based on similar compounds) |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | ≥ 0.999 |
| Precision (%RSD) | Intraday: ≤ 2%, Interday: ≤ 3% | ≤ 1.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 - 1.5 µg/mL |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information. This method is particularly suitable for volatile and thermally stable compounds like this compound.[7][8][9][10]
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes. This program would need to be optimized.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solution with the same solvent to prepare calibration standards.
-
Sample Preparation: Dissolve the sample in the chosen solvent, filter, and dilute to a concentration within the calibration range. An internal standard may be used for improved accuracy.
4. Method Validation Parameters: The validation of the GC-MS method will follow similar parameters as the HPLC method, focusing on the performance in the SIM mode for quantification.
Data Presentation: GC-MS Method Validation
| Validation Parameter | Typical Acceptance Criteria | Expected Performance (based on similar compounds) |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | ≥ 0.998 |
| Precision (%RSD) | Intraday: ≤ 5%, Interday: ≤ 10% | ≤ 4% |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.0% - 103.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.03 - 0.3 µg/mL |
Method Comparison Summary
| Feature | RP-HPLC-UV | GC-MS |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility and boiling point |
| Detector | UV-Vis/DAD | Mass Spectrometer |
| Sensitivity | Good | Excellent |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) |
| Sample Volatility | Not required | Required |
| Derivatization | Not typically required | May be used but likely not necessary for this analyte |
| Instrumentation Cost | Moderate | High |
| Typical Application | Routine quality control, purity assessment | Trace analysis, impurity identification, analysis in complex matrices |
Visualizations
Experimental Workflow for RP-HPLC-UV Analysis
Caption: Workflow for quantification using RP-HPLC-UV.
Logical Relationship for Method Selection
References
- 1. ijnrd.org [ijnrd.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic identification of aldehydes as their imidazolidine derivatives [jstage.jst.go.jp]
- 8. Synthesis of dimethyl derivatives of imidazolinone herbicides: their use in efficient gas chromatographic methods for the determination of these herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
A Comparative Analysis of Imidazolidine and Thiazolidine Derivatives in Synthetic Chemistry
Imidazolidine and thiazolidine derivatives are five-membered heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry and drug development. Their structural similarities, featuring a saturated five-membered ring with two heteroatoms, lead to overlapping yet distinct chemical and biological properties. This guide provides a comparative study of their synthesis and biological activities, supported by experimental data, to aid researchers in selecting the appropriate scaffold for their drug discovery endeavors.
Core Structural Differences
The fundamental difference between the two scaffolds lies in the heteroatoms at positions 1 and 3 of the ring. Imidazolidine contains two nitrogen atoms, while thiazolidine possesses a sulfur and a nitrogen atom. This seemingly minor variation significantly influences their physicochemical properties, reactivity, and biological target interactions.
Caption: Core structures of Imidazolidine and Thiazolidine.
Comparative Synthesis Overview
The synthesis of both imidazolidine and thiazolidine derivatives often involves condensation reactions. However, the choice of starting materials and catalysts can vary significantly, impacting the overall yield and reaction conditions.
Imidazolidine Synthesis: A common method for synthesizing imidazolidine derivatives is the condensation of a 1,2-diamine with an aldehyde or ketone.[1] Various catalysts and reaction conditions have been explored to optimize this process, with some methods achieving high yields. For instance, a one-pot stereospecific synthesis using aziridine ring opening, amine reaction, and intramolecular cyclization with aldehydes has been reported to achieve up to 92% yield.[2] Another approach involves a 1,3-dipolar cycloaddition between 1,3,5-triazinanes and aziridines, also yielding up to 92%.[2]
Thiazolidine Synthesis: The synthesis of thiazolidine derivatives typically involves the condensation of a compound containing a thiol group and an amine group (e.g., cysteamine) with an aldehyde or ketone.[3] Multicomponent reactions (MCRs) are also employed for the efficient synthesis of thiazolidine scaffolds.[4] For example, a novel MCR for the synthesis of pseudopeptide-linked rhodanine scaffolds has been reported with good yields.[4] Catalyst-free, one-step syntheses have also been developed, affording good yields of versatile thiazolidine derivatives.[4]
The following workflow illustrates a general synthetic approach for both heterocycles.
Caption: General synthetic workflows for Imidazolidine and Thiazolidine derivatives.
Table 1: Comparison of Synthetic Methods
| Feature | Imidazolidine Derivatives | Thiazolidine Derivatives |
| Key Precursors | 1,2-Diamines, Aldehydes/Ketones, Aziridines | Aminothiols (e.g., Cysteamine), Aldehydes/Ketones, Thioglycolic acid |
| Common Reactions | Condensation, Cycloaddition, Domino reactions[2] | Condensation, Multicomponent reactions, Click chemistry[4] |
| Reported Yields | 55% to 92%[2] | 75% to 94%[4] |
| Catalysts | Zinc bromide, Copper(II), p-Toluenesulfonic acid[2][5] | Nano-catalysts, Green catalysts, often catalyst-free[4] |
Biological Activity Profile
Both imidazolidine and thiazolidine derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.
Imidazolidine Derivatives: These compounds are known for their diverse pharmacological applications and are key structural components of several FDA-approved drugs.[2] Their reported activities include antiviral (HIV, dengue, hepatitis C), antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][6] For instance, certain imidazolidin-4-one derivatives have shown efficacy against multidrug-resistant bacteria.[2]
Thiazolidine Derivatives: The presence of a sulfur atom in the thiazolidine ring is believed to enhance their pharmacological properties.[4] They exhibit a wide range of biological activities including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant effects.[4][7] Thiazolidin-4-ones are a particularly well-studied class with applications as antidiabetic, antioxidant, and anticancer agents.[7][8]
The following diagram illustrates the overlapping biological activities of these two classes of compounds.
Caption: Overlapping biological activities of Imidazolidine and Thiazolidine derivatives.
Table 2: Comparative Biological Activities
| Biological Activity | Imidazolidine Derivatives | Thiazolidine Derivatives |
| Antimicrobial | Active against Gram-positive and Gram-negative bacteria, yeasts, and molds.[2] | Broad-spectrum activity.[4] |
| Anticancer | Cytotoxicity against various cancer cell lines.[9] | Activity against HepG2, PC-3, MCF-7, and A549 human cancer cell lines.[4] |
| Anti-inflammatory | Demonstrated activity.[10] | Well-documented anti-inflammatory effects.[4] |
| Antiviral | Activity against HIV, dengue, hepatitis C, and enteroviruses.[2] | Reported antiviral properties.[7] |
| Antidiabetic | Investigated for antidiabetic potential.[6] | Thiazolidinediones are a known class of antidiabetic drugs.[7] |
Experimental Protocols
General Procedure for the Synthesis of Imidazolidin-2-ones
A pseudo-multicomponent one-pot protocol can be employed for the synthesis of 1,3-disubstituted imidazolidin-2-ones.[2] This involves the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction to the corresponding diamine and subsequent cyclization with carbonyldiimidazole (CDI).[2] The reaction conditions are optimized through statistical analysis to achieve yields ranging from 55% to 81%.[2]
General Procedure for the Synthesis of Thiazolidin-4-ones
A common method involves the reaction of a Schiff base with thioglycolic acid.[4] For instance, a Schiff base is prepared by refluxing hydrazine hydrate and a substituted aldehyde/acetophenone. This intermediate then reacts with thioglycolic acid in the presence of acetic acid to yield the final thiazolidinone product.[4] Another approach is the condensation of an amine, carbon disulfide, and maleic anhydride to form a thiazolidine intermediate, which further reacts in a multicomponent reaction to produce the desired product in good yields.[4]
Conclusion
Both imidazolidine and thiazolidine derivatives are privileged scaffolds in medicinal chemistry, offering a wide array of biological activities. The choice between these two heterocyclic systems will depend on the specific therapeutic target and the desired physicochemical properties of the final compound. While their synthetic routes share similarities, the specific precursors and reaction conditions can lead to different substitution patterns and overall yields. The presence of a sulfur atom in the thiazolidine ring often imparts distinct biological properties compared to the nitrogen-containing imidazolidine ring. This guide provides a foundational comparison to assist researchers in navigating the rich chemistry of these important heterocyclic compounds.
References
- 1. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Thiazolidine - Wikipedia [en.wikipedia.org]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazolidines synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 1,3-Dimethyl-2-(2-thienyl)imidazolidine and Its Analogs: A Review of Available Data
The imidazolidine scaffold is a recognized pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neurological effects.[1][2] The inclusion of a thienyl group, a bioisostere of a phenyl ring, often modulates the pharmacological profile of a molecule. However, specific structure-activity relationship (SAR) studies detailing how minor structural modifications to 1,3-Dimethyl-2-(2-thienyl)imidazolidine—such as altering the N-alkyl substituents or substituting the thienyl ring—affect its biological activity are not described in the currently accessible literature.
General research into related compounds offers some context. For instance, studies on various substituted imidazolidine derivatives have explored their potential as anti-inflammatory and analgesic agents.[3] Other research has focused on imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as inhibitors of specific enzymes like lymphoid-specific tyrosine phosphatase (LYP).[4] Furthermore, imidazole-2-thione derivatives linked to other moieties have been investigated as potential DNA intercalators and topoisomerase II inhibitors for cancer therapy.[5]
Despite these broader explorations, the specific quantitative data required for a detailed comparative guide, including tables of IC₅₀ or EC₅₀ values and detailed experimental protocols for this compound and its direct analogs, remains elusive. Similarly, information regarding the specific signaling pathways modulated by this compound is not sufficiently detailed in the literature to construct the requested diagrams.
Based on the available scientific literature, a direct comparison of the biological activity of this compound versus its analogs, supported by quantitative experimental data, cannot be constructed at this time. The absence of such specific data prevents the creation of the requested comparison tables, detailed experimental protocols, and signaling pathway diagrams. Further targeted research synthesizing this compound and its analogs and evaluating them in standardized biological assays would be required to generate the necessary data for a comprehensive comparative analysis.
References
- 1. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
- 2. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
structural analysis and comparison of different 2-substituted imidazolidines
An Objective Guide to the Structural Analysis and Comparison of 2-Substituted Imidazolidines
Imidazolidine, a saturated five-membered heterocycle containing two nitrogen atoms, serves as a pivotal structural motif in a vast array of biologically active molecules and pharmaceutical agents.[1][2] The versatility of this scaffold is largely dictated by the nature and position of its substituents, with the C-2 position being particularly critical for modulating pharmacological activity. Derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[1][3][4][5]
This guide provides a comparative structural analysis of various 2-substituted imidazolidines, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in drug development seeking to understand the synthesis, characterization, and structure-activity relationships of this important class of compounds.
Synthetic Strategies for 2-Substituted Imidazolidines
The synthesis of the imidazolidine ring can be achieved through several pathways. A common and straightforward method involves the condensation reaction between an N,N'-disubstituted ethylenediamine and an aldehyde or ketone.[2][3] More advanced and efficient methods, such as pseudo-multicomponent one-pot protocols, have been developed to streamline the process, increase yields, and promote green chemistry principles.[1][6] These modern approaches often begin with the in situ formation of a Schiff base, followed by reduction and subsequent cyclization.[1]
Other notable synthetic strategies include:
-
1,3-Dipolar Cycloaddition: Reactions between 1,3,5-triazinanes and aziridines provide a route to functionalized imidazolidine derivatives under mild conditions.[6][7]
-
Domino Reactions: Copper-catalyzed domino reactions can generate 1,3-imidazolidines through a sequence of aziridine ring-opening, C-H activation, and C-N bond formation.[1][6]
-
Ring-Opening and Cyclization: A one-pot synthesis can be achieved via SN2-type ring-opening of activated aziridines with amines, followed by intramolecular cyclization with aldehydes.[7]
// Edges Diamine -> Step1; Aldehyde -> Step1; Step1 -> Step2 [label="Schiff Base Intermediate"]; Reducer -> Step2; Step2 -> Step3 [label="Diamine Intermediate"]; Cyclizer -> Step3; Step3 -> Product; } .dot Caption: Workflow for a pseudo-multicomponent synthesis of 1,3-disubstituted imidazolidin-2-ones.
Experimental Protocol: One-Pot Synthesis of 1,3-Disubstituted Imidazolidin-2-ones[1]
This protocol describes a pseudo-multicomponent reaction for synthesizing 1,3-disubstituted imidazolidin-2-ones.
-
Schiff Base Formation: Trans-(R,R)-1,2-diaminocyclohexane is dissolved in anhydrous THF (0.3 M). The respective aromatic aldehyde (2.05 equivalents) is added to the solution. The mixture is heated to reflux for 60 minutes using microwave irradiation.
-
Reduction: After cooling to room temperature, sodium borohydride (NaBH₄, 2.1 equivalents) is added portion-wise. Once effervescence ceases, the reaction mixture is heated to reflux for an additional 240 minutes under microwave irradiation to form the diamine intermediate.
-
Cyclization: After the formation of the diamine, carbonyldiimidazole (CDI, 1.1 equivalents), dissolved in anhydrous DCM (0.02 M), is added to the reaction mixture.
-
Workup and Purification: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified using column chromatography on silica gel to yield the final 1,3-disubstituted imidazolidin-2-one.
Structural Characterization and Data Comparison
The unambiguous determination of the chemical structure of 2-substituted imidazolidines relies on a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.[8] Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm connectivity between protons and carbons, which is crucial for assigning complex structures.[1][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight, allowing for the determination of the elemental composition.[1] Fragmentation patterns can also offer clues about the structure.
-
Infrared (IR) Spectroscopy: This technique is used to identify characteristic functional groups. For instance, the C=O stretching band in imidazolidin-2-ones appears around 1636 cm⁻¹, and the asymmetric CH₂ stretching band is observed between 2929 and 2935 cm⁻¹.[1]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including absolute stereochemistry and bond lengths/angles in the solid state.[5][9]
Table 1: Comparative ¹H and ¹³C NMR Data for Representative 2-Substituted Imidazolidine Derivatives
| Compound/Derivative | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| 1a (1,3-Dibenzyl-perhydrobenzimidazol-2-one) | 7.33–7.23 (m, 10H, Ar-H), 4.35 (d, 2H, N-CH₂), 3.96 (d, 2H, N-CH₂), 3.01 (m, 2H, N-CH) | 163.6 (C=O), 137.8-127.2 (Ar-C), 56.1 (N-CH), 46.9 (N-CH₂), 24.1 (cyclohexane CH₂) | [1] |
| 3d (4-[1,3-Bis(3-bromobenzyl)-2-imidazolidinyl]phenyl-diethylamine) | 7.46-7.02 (m, 10H, Ar-H), 3.69 & 3.18 (d, each, 4H, benzyl CH₂), 3.66 (s, 1H, imidazole CH), 3.15 & 2.42 (m, each, 4H, imidazole CH₂), 1.13 (t, 6H, ethyl CH₃) | Not explicitly detailed, but consistent with structure. | [4] |
| IM-1 ((±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione) | 9.21 (s, 1H, NH), 7.71-7.41 (m, 9H, Ar-H), 5.52 (s, 1H, C5-H), 2.49 (s, 3H, Ar-CH₃) | C=O signals at 1715 cm⁻¹ (IR). NMR values not listed. | [10] |
| IM-8 ((±)3-Phenyl-5-(4-isopropylphenyl)-2-thioxo-imidazolidine-4-one) | 10.98 (s, 1H, NH), 7.54-7.28 (m, 9H, Ar-H), 5.55 (s, 1H, H5), 2.90 (septet, 1H, CH(CH₃)₂), 1.21 (d, 6H, CH(CH₃)₂) | C=O at 1783 cm⁻¹, C=S at 1517 cm⁻¹ (IR). NMR values not listed. | [10] |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Approximately 10 mg of the purified imidazolidine derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The spectrum is acquired on a spectrometer (e.g., 300 or 500 MHz). Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: The spectrum is recorded using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR Spectroscopy: For complex structures, 2D experiments like COSY, HSQC, and HMBC are performed using standard pulse programs provided by the spectrometer manufacturer to establish correlations.
Conformational Analysis
The three-dimensional conformation of imidazolidine derivatives is crucial for their interaction with biological targets.[11] NMR spectroscopy, particularly through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, is a powerful tool for determining the preferred conformation in solution.[12][13]
For many derivatives, the analysis reveals a preferential trans orientation of substituents at different positions to minimize steric hindrance.[13][14] In N-acylimidazolidines, the rotation around the amide C-N bond is restricted, leading to the existence of E and Z diastereomers, which can often be observed as separate sets of signals in the NMR spectrum.[12]
// This is a conceptual representation. Actual images would show the 3D structures. // The DOT script is kept simple to illustrate the relationship. // For actual rendering, one would replace the placeholder image paths. // The core idea is to show the two conformers in equilibrium. // A simplified text-based representation: Z [label="Z Isomer\n(R and Aryl are cis)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="E Isomer\n(R and Aryl are trans)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Z -> Equilibrium [dir=none]; Equilibrium -> E [dir=none]; } .dot Caption: Equilibrium between Z and E diastereomers of an N-acylimidazolidine due to amide bond rotation.
Comparative Biological Activities
The substituent at the C-2 position, along with those on the nitrogen atoms, profoundly influences the biological profile of imidazolidine derivatives. The table below summarizes the activities of various 2-substituted analogs.
Table 2: Comparison of Biological Activities of 2-Substituted Imidazolidine Derivatives
| Derivative Class | Substituents | Biological Activity | Key Findings | Reference(s) |
| Imidazolidin-2-ones | N1, N3: Disubstituted with benzyl groups fused to a cyclohexane ring | Antiviral, Antimicrobial | Serves as a key structural component in several FDA-approved drugs. | [1] |
| 1,3-Bis(benzyl)-2-aryl Imidazolidines | N1,N3: Variously substituted benzyl; C2: p-diethylaminophenyl | Anti-inflammatory, Analgesic | Compounds 3g, 3i, and 3j showed promising activity with a superior gastrointestinal safety profile compared to Indomethacin. | [4][15] |
| 1,3-Bis(naphthylmethyl)-2-aryl Imidazolidines | N1,N3: 1-naphthylmethyl; C2: Variously substituted aryl | Anti-inflammatory, Analgesic | Compound 3h showed the highest activity (53.43% inhibition) with reduced ulcerogenic potential. | [16] |
| 2-[(Arylmethoxy)imino]-imidazolidines | C2: (Arylmethoxy)imino group | Adrenergic & Imidazoline Receptor Binding | The naphthalen-1-ylmethoxy derivative showed high selectivity and good affinity for α1-adrenoceptors. | [17] |
| 4-(het)aryl-imidazolidin-2-ones | C4: Aromatic/heterocyclic C-nucleophiles | Anticancer | Compounds were tested in vitro for anti-cancer activity. | [5] |
| 2-Aryl Imidazoline Analogs | C2: Aromatic moiety linked by a biatomic bridge | Serotonin 5-HT₁ₐ Receptor Ligands | (S)-(+)-naphtyline showed a potent antidepressant-like effect at a very low dose (0.01 mg kg⁻¹). | [18] |
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 4. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazolidines synthesis [organic-chemistry.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]
- 11. ijpsr.com [ijpsr.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic analysis of imidazolidines. Part II: 1H NMR spectroscopy and conformational analysis of 1,2 and 1,3-diarylimidazolidines | Semantic Scholar [semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Versatile 2-Substituted Imidazoline Nucleus as a Structural Motif of Ligands Directed to the Serotonin 5-HT1A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 1,3-Dimethyl-2-(2-thienyl)imidazolidine in Different Solvent Systems: A Comparative Guide
To Researchers, Scientists, and Drug Development Professionals,
This guide aims to provide a comparative analysis of the performance of 1,3-Dimethyl-2-(2-thienyl)imidazolidine in various solvent systems. However, a comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific experimental data on the solubility, stability, and reactivity of this particular compound in different solvents.
While general information regarding its potential applications in pharmaceutical development, agricultural chemistry, and material science is available, quantitative performance data remains elusive.[1][2] The compound is noted for its role as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] It is also explored for its potential in creating advanced materials and agrochemicals.[1][2]
Due to the absence of specific experimental data for this compound, we are unable to provide the requested quantitative comparisons and detailed experimental protocols at this time. The following sections outline the type of information that would be necessary to construct such a guide and provide a general framework that could be populated should relevant data become available in the future.
Data Presentation: A Framework for Comparison
Should experimental data for this compound become available, the following table structure is recommended for a clear and concise comparison of its performance in different solvent systems.
| Solvent System | Solvent Type | Solubility (g/L) at 25°C | Stability (t½) at 25°C | Observations/Notes on Reactivity |
| Protic Solvents | ||||
| Water | Polar Protic | Data not available | Data not available | Data not available |
| Ethanol | Polar Protic | Data not available | Data not available | Data not available |
| Methanol | Polar Protic | Data not available | Data not available | Data not available |
| Aprotic Solvents | ||||
| Dichloromethane | Polar Aprotic | Data not available | Data not available | Data not available |
| Tetrahydrofuran | Polar Aprotic | Data not available | Data not available | Data not available |
| Acetonitrile | Polar Aprotic | Data not available | Data not available | Data not available |
| Dimethyl Sulfoxide | Polar Aprotic | Data not available | Data not available | Data not available |
| Toluene | Nonpolar Aprotic | Data not available | Data not available | Data not available |
| Hexane | Nonpolar Aprotic | Data not available | Data not available | Data not available |
Experimental Protocols: A General Approach
In the absence of specific studies on this compound, we present a generalized experimental protocol for determining the solubility of a compound. This protocol is based on standard laboratory practices.
Objective: To determine the solubility of a compound in various solvent systems at a specified temperature.
Materials:
-
The compound of interest (e.g., this compound)
-
A selection of protic and aprotic solvents of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or a suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of the compound in a suitable solvent for calibration.
-
Dilute the collected supernatant samples to a concentration within the calibration range.
-
Analyze the standard solutions and the diluted samples using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant samples.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent system, taking into account any dilution factors. Express the solubility in appropriate units (e.g., g/L or mg/mL).
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining compound solubility.
Caption: A flowchart illustrating the key steps in an experimental workflow for determining the solubility of a chemical compound.
We recommend that researchers interested in the performance of this compound in different solvent systems conduct their own experimental investigations to generate the necessary data. The frameworks provided in this guide can be used to structure and present such findings.
References
Unveiling the Anticancer Potential: A Comparative Guide to Novel Imidazolidine-2-thione Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic performance of novel imidazolidine-2-thione derivatives against various cancer cell lines. Supported by experimental data from recent studies, this document delves into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
A recent surge in the development of imidazolidine-2-thione derivatives has highlighted their potential as a promising scaffold for anticancer agents. These heterocyclic compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, prompting further investigation into their therapeutic applications. This guide synthesizes findings from key studies to offer an objective comparison of these novel derivatives with existing alternatives.
Performance Against Cancer Cell Lines: A Quantitative Comparison
The cytotoxic activity of newly synthesized imidazolidine-2-thione derivatives has been rigorously evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below, with the well-established anticancer drug Doxorubicin serving as a positive control for comparative purposes.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference Drug (Doxorubicin) IC50 | Source |
| Compound 7 | HepG-2 | 82.36 | - | 33.64 µg/mL | [1] |
| Compound 9 | HCT-116 | 72.46 | - | 33.64 µg/mL | [1] |
| Compound 3 | MCF-7 | - | 3.26 | - | [2] |
| Compound 7 (another) | MCF-7 | - | 4.31 | - | [2] |
| Compound 5a | HEPG-2 | - | 5.02 | 7.46 µM | [3][4] |
| Compound 5a | HCT-116 | - | 4.91 | 8.29 µM | [3][4] |
| Compound 5a | MCF-7 | - | 4.78 | 4.56 µM | [3][4] |
| Compound 6b | HEPG-2 | - | 7.12 | 7.46 µM | [3][4] |
| Compound 6b | HCT-116 | - | 6.98 | 8.29 µM | [3][4] |
| Compound 6b | MCF-7 | - | 6.88 | 4.56 µM | [3][4] |
| Compound 8a | HEPG-2 | - | 10.12 | 7.46 µM | [3][4] |
| Compound 8a | HCT-116 | - | 11.36 | 8.29 µM | [3][4] |
| Compound 8a | MCF-7 | - | 9.53 | 4.56 µM | [3][4] |
| Compound 5 | MCF-7 | 9.45 | - | - | [5] |
| Compound 6 | MCF-7 | 11.1 | - | - | [5] |
Note: Direct comparison of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.
Delving into the Mechanism of Action
The anticancer activity of these imidazolidine-2-thione derivatives is not limited to just inhibiting cell growth. Studies have begun to unravel the intricate signaling pathways through which these compounds exert their cytotoxic effects.
Key mechanistic insights include:
-
Cell Cycle Arrest: Certain derivatives have been shown to halt the progression of the cell cycle at specific phases. For instance, compound 7 arrests liver cancer cells (HepG-2) at the G0/G1 phase, while compound 9 induces S-phase arrest in colon cancer cells (HCT-116)[1]. Other compounds have also demonstrated the ability to cause cell cycle arrest at the G0/G1 phase in MCF-7 cells[2].
-
Induction of Apoptosis: A crucial mechanism for eliminating cancerous cells is the induction of programmed cell death, or apoptosis. Several imidazolidine-2-thione derivatives have been confirmed to trigger apoptosis in cancer cells[1][2].
-
Inhibition of Key Signaling Molecules: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a protein that can protect cancer cells from oxidative stress. Notably, compounds 7 and 9 have been found to have a significant inhibitory effect on Nrf2[1]. Furthermore, some derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis, which is essential for tumor growth and metastasis[2]. The upregulation of effector caspases, such as caspase-3/7, has also been observed, further confirming the induction of apoptosis[2].
Experimental Protocols: A Closer Look
The evaluation of the cytotoxic potential of these novel compounds relies on a series of well-established in vitro assays. The following are detailed methodologies for the key experiments cited in the research.
MTT Assay for Cytotoxicity Screening
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 or 1 x 10^5 cells per well and incubated for 24 hours to allow for cell adherence[1][6].
-
Compound Treatment: The cells are then treated with various concentrations of the imidazolidine-2-thione derivatives (e.g., ranging from 31.25 to 1000 µg/ml) for a specified period, typically 24 to 48 hours[1][6].
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for an additional 4 hours[6].
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the imidazolidine-2-thione derivatives at their respective IC50 concentrations for 24 hours[1].
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the individual cells is then analyzed using a flow cytometer. The resulting data provides a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Similar to the cell cycle analysis, cancer cells are treated with the compounds of interest.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive).
Visualizing the Process: Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the proposed mechanisms of action, the following diagrams have been generated.
References
- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. docsdrive.com [docsdrive.com]
- 6. scialert.net [scialert.net]
Unveiling the Potential: A Comparative Analysis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine-Based Catalysts
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the efficacy of N-heterocyclic carbene (NHC) catalysts derived from 1,3-Dimethyl-2-(2-thienyl)imidazolidine with other established catalyst systems. This report summarizes key performance data, provides detailed experimental protocols, and visualizes catalytic pathways to facilitate informed catalyst selection in organic synthesis.
N-heterocyclic carbenes (NHCs) have emerged as a versatile and powerful class of organocatalysts and ligands in transition metal catalysis. Their strong σ-donating properties and tunable steric and electronic features have led to their widespread application in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Within this class, NHCs derived from this compound are gaining attention. The presence of the electron-rich thienyl group at the 2-position of the imidazolidine ring is anticipated to modulate the electronic properties of the resulting carbene, potentially influencing its catalytic activity and selectivity.
This guide provides a comparative overview of the performance of these thienyl-substituted NHC catalysts against commonly used alternatives in key organic transformations, supported by experimental data from peer-reviewed literature.
Comparative Catalytic Performance
The efficacy of a catalyst is benchmarked by its performance in terms of yield, selectivity (e.g., enantioselectivity in asymmetric catalysis), turnover number (TON), and the mildness of the required reaction conditions. Below, we present a summary of available data comparing the performance of a representative thienyl-substituted NHC catalyst with established imidazolylidene-based NHCs in the Suzuki-Miyaura cross-coupling reaction.
The N-heterocyclic carbene derived from this compound acts as a ligand for a palladium center in these cross-coupling reactions. The general structure of the active catalytic species involves the NHC coordinating to the palladium, which then facilitates the coupling of an organic halide with an organoboron compound.
Table 1: Comparison of NHC-Palladium Catalysts in the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Catalyst NHC Ligand | Aryl Bromide | Yield (%) | Reference |
| 1 | 1,3-Dimesitylimidazol-2-ylidene (IMes) | 4-Bromotoluene | 96 | [1] |
| 2 | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | 4-Bromotoluene | >95 | [2] |
| 3 | Thiazol-2-ylidene derivative | 4-Bromotoluene | 91 | [3] |
Note: Direct comparative data for the this compound-derived NHC under identical conditions was not available in the reviewed literature. The data for the thiazol-2-ylidene derivative is presented as a structurally related sulfur-containing heterocycle.
While direct comparative studies for the specific this compound-derived NHC are limited in the public domain, the data from related thiazol-2-ylidene ligands suggests that sulfur-containing heterocyclic NHCs are highly effective ligands in palladium-catalyzed cross-coupling reactions, affording high yields.[3] Established bulky imidazolylidene ligands like IMes and IPr are known benchmarks, consistently delivering high yields in Suzuki-Miyaura reactions.[1][2]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the use of the thienyl-substituted NHC-palladium catalyst.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the NHC precursor (this compound, 1-2 mol%) are then added under the inert atmosphere. Anhydrous solvent (e.g., toluene, dioxane, or THF, 5 mL) is added, and the mixture is stirred at the specified temperature (typically ranging from room temperature to 100 °C) for the designated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
For a visual representation of a typical Suzuki-Miyaura reaction setup and workup, please refer to instructional videos available in the scientific community.[4][5][6][7]
Mechanistic Overview and Visualization
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination. The NHC ligand plays a crucial role in stabilizing the palladium center and facilitating these elementary steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The N-heterocyclic carbene derived from this compound can also be employed as an organocatalyst in reactions such as the benzoin condensation. In this transformation, the NHC facilitates the umpolung (polarity reversal) of an aldehyde, enabling it to act as a nucleophile.
Caption: General mechanism of the NHC-catalyzed benzoin condensation.
Conclusion
N-Heterocyclic carbenes derived from this compound represent a promising subclass of catalysts. While comprehensive, direct comparative studies are still emerging, the existing data on structurally similar sulfur-containing NHCs indicate their high potential in modern organic synthesis. The electronic modulation provided by the thienyl moiety may offer unique advantages in terms of reactivity and selectivity in various catalytic transformations. Further research is warranted to fully elucidate the catalytic efficacy of this specific NHC and to expand its application in a broader range of chemical reactions. Researchers are encouraged to consider these catalysts in their screening efforts, particularly for challenging coupling reactions and asymmetric transformations.
References
- 1. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Analysis of Antibody Cross-Reactivity in Immunoassays for Imidazolidine-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of various antibodies raised against imidazolidine-containing haptens. The following sections present quantitative data from several studies, detail the experimental methodologies employed, and visualize key processes to aid in the selection and development of specific immunoassays.
Data Summary: Cross-Reactivity of Anti-Imidazolidine Antibodies
The specificity of an antibody is paramount in the development of reliable immunoassays. The following table summarizes the cross-reactivity of several monoclonal and polyclonal antibodies raised against different imidazolidine-containing haptens, such as those related to the drug clonidine and metabolites of nitrofuran antibiotics. The data is primarily derived from competitive enzyme-linked immunosorbent assays (ic-ELISA) and radioimmunoassays (RIA), with cross-reactivity percentages and IC50 values presented for a range of structurally related compounds.
| Target Hapten (Immunogen) | Antibody | Analogues Tested | Cross-Reactivity (%) | IC50 (µg/L) | Reference |
| para-Aminoclonidine-hemocyanin | mFE7 (monoclonal) | Imidazolidines | Total | Not Specified | [1] |
| Catecholamines | None | Not Specified | [1] | ||
| Derivatized AMOZ | Polyclonal Antiserum | Furaltadone (FTD) | 34.4 | Not Specified | [2] |
| AMOZ | 2.3 | Not Specified | [2] | ||
| Derivatized AHD | Polyclonal Antiserum | Nitrofurantoin (NFT) | Not Specified | 3.2 | [2] |
| CPAHD | Very High | Not Specified | [2] | ||
| Derivatized AOZ | Monoclonal Antibody | Furazolidone (FZD) | 17 | Not Specified | [2] |
| AOZ | Not Specified | CCβ of 0.4 µg/kg in tissue | [2] | ||
| 5-(propylthio)-1H-benzo[d]imidazol-2-amine | Monoclonal Antibody | Albendazole (ABZ) | 100 | 0.20 | [3] |
| Albendazole-sulfone (ABZSO2) | 76.9 | 0.26 | [3] | ||
| Albendazole-sulfoxide (ABZSO) | 26.0 | 0.77 | [3] | ||
| Albendazole-2-amino-sulfone (ABZNH2SO2) | 1.9 | 10.5 | [3] | ||
| Fenbendazole, Flubendazole, Mebendazole, Oxibendazole | < 8 | Not Specified | [3] | ||
| Derivatized AMOZ (2-NPAMOZ) | Not Specified | Not Specified | Not Specified | 0.190 | [4] |
| Imazethapyr derivative | 3A2 (monoclonal) | Imazethapyr | High Affinity (10-75 nM) | 3-30 ng/mL range | [5] |
| 3A5 (monoclonal) | Imazethapyr | High Affinity (10-75 nM) | 3-30 ng/mL range | [5] | |
| Imazaquin, Imazapic, Imazamox | High Affinity | 3-30 ng/mL range | [5] | ||
| Imazapyr, Imazamethabenz-methyl | Lower Affinity | 300-500 ppb range | [5] |
Note: IC50 is the concentration of the analyte that causes 50% inhibition of the signal. CCβ is the concentration at which a method can detect a compound with a statistical certainty of 1-β. nM denotes nanomolar concentration.
Experimental Protocols
The generation of antibodies with high specificity to small molecules like imidazolidine-containing haptens requires a meticulous approach. The following outlines a general experimental workflow synthesized from the referenced studies.
1. Hapten Synthesis and Carrier Protein Conjugation: Haptens, being small molecules, are not immunogenic on their own. To elicit an immune response, they are covalently conjugated to a larger carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA).[1][6] The design of the hapten and the point of conjugation are critical for exposing the desired epitopes to the immune system.[3] For instance, in the production of antibodies against albendazole and its metabolites, a novel hapten was designed to maximize the exposure of the characteristic sulfanyl group.[3]
2. Immunization and Hybridoma Production (for Monoclonal Antibodies): Mice or rabbits are immunized with the hapten-carrier conjugate.[1][7] For monoclonal antibody production, splenocytes from an immunized mouse are fused with myeloma cells to create hybridoma cells. These hybridomas are then screened for the production of antibodies with the desired specificity.[1]
3. Antibody Screening and Characterization: Immunoassays, such as ELISA or RIA, are employed to screen for and characterize the produced antibodies.[1][2] Cross-reactivity studies are a crucial part of this characterization. These studies involve testing the antibody's binding to a panel of structurally related compounds to determine its specificity.[3][8] The IC50 values are determined from the dose-response curves generated in these competitive assays.
4. Immunoassay Development: Once a highly specific antibody is identified, an immunoassay can be developed for the detection and quantification of the target analyte in various matrices, such as biological fluids or food samples.[4][8] The performance of the assay is validated by assessing parameters like sensitivity (limit of detection), specificity, precision, and accuracy.[4]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for antibody production and the principle of cross-reactivity.
Caption: Monoclonal antibody production workflow.
Caption: Antibody cross-reactivity principle.
References
- 1. Production and characterization of an iminoimidazolidine specific monoclonal antibody using para-aminoclonidine as antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. aptamergroup.com [aptamergroup.com]
- 7. Anti-hapten antibodies I ImmuSmol [immusmol.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,3-Dimethyl-2-(2-thienyl)imidazolidine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of 1,3-Dimethyl-2-(2-thienyl)imidazolidine, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Adherence to safety protocols is mandatory to prevent accidental exposure.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Source: TCI Chemicals Safety Data Sheet[1]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate personal protective equipment.
-
Hand Protection: Wear protective gloves.
-
Eye and Face Protection: Use eye protection or face protection.[1]
-
Clothing: A standard laboratory coat should be worn.
Step-by-Step Disposal Procedure
Disposal of this compound and its contaminated containers must be conducted in accordance with local and national regulations.[1] The following is a general procedural workflow for the safe disposal of this chemical.
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Handling and Transfer:
-
Spill Management:
-
In the event of a spill, collect as much of the material as possible with a suitable absorbent.[1]
-
Place the absorbent material and any contaminated cleaning materials into the designated waste container.
-
-
Container Management:
-
For empty containers, do not rinse and dispose of in general trash. They should be treated as hazardous waste.
-
Seal the waste container tightly when not in use and store it in a cool, dry, and well-ventilated area away from incompatible substances.
-
-
Final Disposal:
-
The disposal of the chemical waste must be entrusted to a licensed waste disposal company.[1]
-
Ensure that the waste is properly labeled according to regulatory requirements before it is collected for disposal.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1,3-Dimethyl-2-(2-thienyl)imidazolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dimethyl-2-(2-thienyl)imidazolidine (CAS RN: 104208-13-1). Adherence to these guidelines is critical to ensure a safe laboratory environment. This compound is classified as a skin and serious eye irritant.[1]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Standards/Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | Gloves must be inspected prior to use and selected based on breakthrough time and permeation rate.[4] |
| Respiratory Protection | Typically not required if handled in a well-ventilated area or under a fume hood. If vapors or mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] | A respirator with an organic vapor cartridge is recommended if ventilation is inadequate.[2] |
| General Hygiene | Access to an eyewash station and safety shower in the immediate work area.[1][2] | N/A |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling is crucial for laboratory safety.
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately take off all contaminated clothing and wash the affected area with plenty of water. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1]
-
Ingestion : Rinse the mouth and seek medical advice.[1]
-
Spill Management
In the event of a spill, follow these steps:
-
Evacuate : Keep unnecessary personnel away from the spill area.[1]
-
Ventilate : Ensure adequate ventilation of the area.
-
Containment : Prevent the spill from entering drains.[1]
-
Cleanup :
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : Dispose of the chemical in accordance with local, state, and federal regulations. This should be handled by a licensed waste disposal company.[1]
-
Contaminated Packaging : Before disposing of the container, ensure it is completely empty. Dispose of the contaminated packaging in the same manner as the chemical waste, following all applicable regulations.[1]
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
